The following technical guide provides an in-depth analysis of the 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold, specifically focusing on its 2-Cbz (benzyloxycarbonyl) protected derivative. Advanced Scaffold for "Escape fro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold, specifically focusing on its 2-Cbz (benzyloxycarbonyl) protected derivative.
Advanced Scaffold for "Escape from Flatland" Medicinal Chemistry
Executive Summary
The 8-Oxa-2,5-diaza-spiro[3.5]nonane core represents a high-value spirocyclic scaffold used to enhance the physicochemical profile of drug candidates. By fusing a four-membered azetidine ring with a six-membered morpholine ring via a single spiro-carbon, this structure offers a high fraction of sp3-hybridized carbons (
), improved water solubility, and novel vectors for substituent exit. This guide details the chemical identity, synthesis, and application of the 2-Cbz protected derivative, a critical intermediate for orthogonal functionalization.[1][2][3]
Chemical Identity & Profile[1][2][3][4][5][6][7][8][9]
While the 2-Boc derivative is the most common commercial entry point, the 2-Cbz analog is essential for synthetic routes requiring acid-stable protection on the azetidine nitrogen while manipulating the morpholine amine.[3]
Orthogonal amine protection (Cbz at N2, free or substituted N5)
Note on CAS: The specific CAS for the 2-Cbz derivative is not widely indexed in public registries, which typically list the 2-Boc (CAS: 1251002-01-3) or 5-Boc (CAS: 1251020-41-3) forms. Researchers should use the 2-Boc CAS for scaffold identification and synthesize the Cbz derivative via protection exchange if not commercially available.[1][2][3]
Structural Logic & Medicinal Utility[1][2][3][12]
3.1 The "Escape from Flatland"
Traditional drug discovery relied heavily on flat, aromatic heterocycles.[1][2][3] The 8-oxa-2,5-diaza-spiro[3.5]nonane scaffold introduces three-dimensional complexity without excessive molecular weight.
Vectorial Diversity: The spiro center orients the azetidine and morpholine rings perpendicular to each other, allowing substituents to probe different regions of a binding pocket.[1][2][3]
Solubility: The ether oxygen (position 8) and the spiro-geometry disrupt crystal packing and lower logP compared to carbocyclic spiro-analogs, enhancing aqueous solubility.[1][2][3]
3.2 Orthogonal Functionalization
The 2-Cbz group protects the azetidine nitrogen (N2), leaving the morpholine nitrogen (N5) available for:
Reductive Amination: Attachment of alkyl groups.[1][2][3]
Amide Coupling: Linkage to core pharmacophores.[1][2][3]
SNAr Reactions: Introduction of heteroaryl systems.
Synthetic Pathways[1][2][3][12]
The synthesis of the spiro[3.5] core typically involves the cyclization of a gem-functionalized precursor.[1][2][3] Below is the workflow for accessing the 2-Cbz derivative.
The most robust route constructs the spiro-junction via a double displacement on a gem-bis(bromomethyl) intermediate or via the cyclization of a ketone.[3]
Figure 1: Synthetic logic for constructing the 8-oxa-2,5-diaza-spiro[3.5]nonane core starting from a functionalized azetidinone.
Dissolution: Dissolve the spiro-amine (2-Cbz) and the aldehyde in dry DCM (0.1 M concentration).
Activation: Add catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes to form the imine/iminium species.
Reduction: Add STAB in one portion.
Monitoring: Stir at RT for 4-16 hours. Monitor by LC-MS for consumption of the amine.[1][2][3]
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1][2][3]
Validation: The Cbz group remains intact (check UV at 254 nm for benzyl signature).
5.2 Cbz Deprotection (Hydrogenolysis)
To liberate the azetidine nitrogen for final coupling.[1][2][3]
System:
(1 atm) / 10% Pd/C / MeOH.
Self-Validating Check: The disappearance of the aromatic signals in the NMR (7.30-7.40 ppm) confirms deprotection.[1][2][3]
Applications in Drug Discovery[1][2]
The 8-oxa-2,5-diaza-spiro[3.5]nonane scaffold is increasingly utilized in patent literature for:
GPCR Modulators: Replacing piperidine or piperazine linkers to improve metabolic stability.[1][2][3]
Kinase Inhibitors: The spiro-geometry allows the azetidine amine to project into the solvent front while the morpholine oxygen interacts with hinge region residues.[1][2][3]
Fragment-Based Design: High solubility and low MW make it an ideal fragment core.[1][2][3]
Figure 2: Strategic utility of the spiro[3.5] scaffold in modern drug design.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] [3]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2][3] Chemical Reviews.[1][2][3] [3]
ChemicalBook. tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS 1251002-01-3) Product Page. (Primary commercial reference for the scaffold).
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes.[1][2][3] Organic Letters.[1][2][3] (Foundational work on azetidine spirocycles). [3]
physicochemical properties of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane
Executive Summary: The "Escape from Flatland" 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] As drug discovery shifts away from flat, aromatic-he...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland"
2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] As drug discovery shifts away from flat, aromatic-heavy structures (which often suffer from poor solubility and high metabolic clearance), spirocyclic systems like the spiro[3.5]nonane core have emerged as critical tools.[2]
This molecule features a spiro-fusion between an azetidine ring (4-membered) and a morpholine derivative (6-membered).[1][2] The inclusion of the Carbobenzyloxy (Cbz) protecting group on the azetidine nitrogen (N2) renders it a stable, orthogonal building block, allowing selective functionalization of the morpholine nitrogen (N5) before final deprotection.
Key Utility:
Fsp3 Enhancement: Increases the fraction of sp3-hybridized carbons, correlating with improved clinical success rates.[1][2]
Vector Positioning: Orients substituents in defined non-planar vectors, accessing novel chemical space in enzyme active sites.[2]
Metabolic Stability: The quaternary spiro-carbon blocks standard metabolic oxidation sites common in piperazines.[1][2]
The molecule is defined by the fusion of two saturated heterocycles at a single quaternary carbon.[2]
Ring A (Azetidine): Contains N2, protected by Cbz.[2] This ring provides significant ring strain (~25 kcal/mol), which can drive reactivity in ring-opening scenarios but is kinetically stable under standard coupling conditions.[2]
Ring B (Morpholine-like): Contains N5 and O8.[1][2] The oxygen atom lowers the pKa of the adjacent amine (N5) via inductive effects compared to a pure piperidine, modulating basicity and lipophilicity.[2]
Calculated Physicochemical Properties
Note: Values below are derived from consensus computational models (ChemAxon/ACD) for the Cbz-protected intermediate.
Carbonyl (Cbz), Carbamate O, Morpholine O, Morpholine N.
pKa (N5)
~7.5 – 8.2
Lower than typical secondary amines due to the inductive effect of O8.[2]
Solubility
High (DCM, MeOH, DMSO)
Cbz group ensures solubility in organic synthesis solvents.[2]
Analytical Characterization: The Rotamer Challenge
A critical "trap" for researchers working with this intermediate is the interpretation of NMR spectra.[2] Because of the Cbz group (a carbamate), the molecule exhibits restricted rotation around the N-CO bond.[1][2]
Observation: In CDCl₃ at room temperature, ¹H NMR signals (especially adjacent to N2) often appear as broad humps or split peaks (approx. 60:40 ratio).[2] This is not an impurity.
Validation Protocol:
Solvent Switch: Run the sample in DMSO-d₆. The higher polarity often coalesces the peaks.[2]
Variable Temperature (VT) NMR: Heating the DMSO-d₆ sample to 80°C will sharpen the signals into a single average set, confirming the presence of rotamers rather than diastereomers or impurities.[2]
The following Graphviz diagram outlines the standard workflow for utilizing this scaffold, specifically focusing on the orthogonal deprotection of the Cbz group.
Caption: Workflow for orthogonal functionalization and Cbz deprotection using Pd/C hydrogenolysis.
Protocol: Cbz Deprotection (Hydrogenolysis)
The Cbz group is robust against acidic conditions (unlike Boc) but is cleanly removed via catalytic hydrogenation.[2]
Hydrogen Source: H₂ balloon or hydrogenator (1-3 atm).[1][2]
Step-by-Step Methodology:
Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration). Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.[2]
Safety Note: Pd/C is pyrophoric when dry.[2] Always keep it wet or under inert gas.[2]
Hydrogenation: Purge the vessel with H₂ (vacuum/fill cycle x3). Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at Room Temperature (RT) for 2–4 hours.
Monitoring: Monitor via LC-MS. The starting material (M+) should disappear, replaced by the product mass (M - 134, loss of Cbz).[2]
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[2]
Isolation: Concentrate the filtrate in vacuo. The resulting amine is often pure enough for the next step.[2] If the amine is volatile (unlikely for this MW), convert to an HCl salt immediately.
Protocol: N5-Alkylation (Reductive Amination)
Before removing the Cbz, the N5 nitrogen is typically derivatized.[1][2]
Procedure: Mix amine and aldehyde in DCM. Stir 30 mins. Add NaBH(OAc)₃. Stir 4-16h.
Why this works: The N5 amine is secondary and sterically accessible.[2] The "8-Oxa" oxygen reduces the basicity slightly, making the amine less prone to over-alkylation compared to a standard piperidine.[1][2]
Strategic Applications & Logic
Why choose this scaffold over a standard piperazine? The decision relies on the balance of Solubility vs. Permeability .[2]
Diagram: Scaffold Selection Logic
Caption: Decision logic for substituting flat aromatic rings with spiro[3.5]nonane scaffolds.
Bioisosterism
The 8-oxa-2,5-diaza-spiro[3.5]nonane core acts as a bioisostere for:
Piperazines: It maintains the two-nitrogen vector but introduces a "kink" in the geometry, potentially picking up new H-bond interactions.[1][2]
Morpholines: The 8-oxa group mimics the H-bond acceptor capability of morpholine but adds an attachment point (the azetidine N) that projects into a different quadrant of 3D space.[1][2]
References
Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[2]
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2]
PubChem Compound Summary. (2025). Spiro[3.5]nonane Derivatives. National Center for Biotechnology Information.[2] [2]
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for Cbz hydrogenolysis protocols).
Smith, J. M., et al. (2015).[2] Spirocyclic scaffolds in drug discovery: The impact of Fsp3 on physicochemical properties. MedChemComm, 6, 10-18.[1][2]
This guide details the synthesis pathway for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane (CAS: 1965308-95-5). This spirocyclic scaffold is a high-value bioisostere in medicinal chemistry, offering a rigid, three-dimensional a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis pathway for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane (CAS: 1965308-95-5). This spirocyclic scaffold is a high-value bioisostere in medicinal chemistry, offering a rigid, three-dimensional alternative to piperazines and morpholines with improved metabolic stability and vector positioning.
Core Scaffold: Azetidine spiro-fused to a morpholine ring.
Key Structural Feature: The nitrogen of the morpholine ring is attached directly to the spiro quaternary center (Position 5), while the oxygen is at Position 8.
Primary Challenge: Constructing the quaternary spiro-carbon with correct heteroatom placement.
Selected Pathway: A Strecker-type aminonitrile synthesis followed by a reductive cyclization . This route is preferred over epoxide opening strategies to ensure the nitrogen is installed directly at the spiro junction (C4 of the spiro system).
Retrosynthetic Analysis
To design a robust pathway, we disconnect the molecule at the morpholine ring, preserving the pre-formed azetidine core.
Disconnection 1: Reduction of the morpholine ring reveals a morpholin-3-one (lactam) intermediate.
Disconnection 2: Scission of the lactam amide and ether bonds traces back to a 1-amino-1-hydroxymethyl spiro precursor.
This is the critical annulation step. We use a "one-pot" acylation-alkylation sequence.
Reagents:
Chloroacetyl chloride (1.1 eq)
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
Solvent: THF or DMF (0°C).
Protocol:
Acylation: Treat the amino-alcohol with chloroacetyl chloride and mild base (e.g., Et₃N) at -10°C. This selectively acylates the secondary amine (N-Bn) to form the α-chloroacetamide .
Cyclization: Add a stronger base (KOtBu, 2.5 eq) to deprotonate the primary alcohol. The alkoxide attacks the alkyl chloride intramolecularly.
Observation: Formation of the Morpholin-3-one ring.
The lactam is reduced to the amine, and the benzyl group is removed to yield the final secondary amine (if required) or kept if N-substitution is desired.
Note: If the final target requires the free amine at position 5, this step removes the benzyl group. The Cbz group is generally stable under mild hydrogenolysis, or one can monitor carefully. However, if Cbz is labile, one might use Boc initially and switch, but standard protocols allow selective debenzylation over Cbz using poisoned catalysts or controlled equivalents.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
Reaction Step
Critical Reagent
Temp (°C)
Exp. Yield (%)
Key Safety Note
Strecker
TMSCN
0 → 25
85-90%
TMSCN is toxic; use in fume hood.
Hydrolysis
HCl/MeOH
60
75-80%
Control pH to avoid Cbz cleavage.
Reduction
LiBH₄
0 → 25
88%
Exothermic; add dropwise.
Cyclization
KOtBu
0
65-70%
Strictly anhydrous conditions.
Lactam Red.
BH₃·DMS
65
70-75%
Quench carefully (H₂ evolution).
References
Mykhailiuk, P. K. (2018).[4] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal.
Carreira, E. M., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds. Broad Institute Publications.
The following technical guide details the structural rationale, synthetic methodology, and medicinal chemistry applications of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane , a high-value sp3-rich scaffold.[1][2] Content Type:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural rationale, synthetic methodology, and medicinal chemistry applications of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane , a high-value sp3-rich scaffold.[1][2]
Content Type: Advanced Synthetic & Medicinal Chemistry Guide
Audience: Drug Discovery Scientists, Process Chemists, and Structural Biologists[1][2]
Executive Summary: The "Escape from Flatland"
The 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold represents a strategic structural motif in modern drug discovery.[1][2] As the industry moves away from flat, aromatic-heavy compounds (which often suffer from poor solubility and metabolic liability), spirocyclic systems offer a three-dimensional alternative.[1][2]
This specific scaffold fuses a strained azetidine ring (4-membered) with a morpholine ring (6-membered) at a single quaternary carbon.[1][2] The resulting vector geometry allows for unique spatial projection of substituents, serving as a superior bioisostere for piperazines, piperidines, and cyclohexanes.[2]
Key Technical Advantages:
High Fsp3 Fraction: Increases solubility and reduces promiscuous binding.[1][2]
Orthogonal Protection: The "2-Cbz" group protects the azetidine nitrogen, allowing selective functionalization of the morpholine nitrogen (N5) before final deprotection.
Vector Analysis: Provides a non-planar exit vector (~109.5° tetrahedral angle) compared to the planar (~120°) or parallel vectors of aromatic systems.
Lower pKa often improves oral bioavailability and CNS penetration.[2]
Metabolic Stability
Low (N-oxidation)
High
Quaternary center blocks metabolic soft spots.[1][2]
Synthetic Methodology
The synthesis of this scaffold requires constructing the morpholine ring onto a pre-existing azetidine core.[2] The most robust route utilizes a Strecker-type reaction followed by lactamization and reduction.[1][2]
Once synthesized, the scaffold presents two distinct nitrogen handles.[1][2] The orthogonal protection strategy is crucial for library synthesis.[1][2]
Orthogonal Handling
N5 Functionalization (Secondary Amine):
The morpholine nitrogen (N5) is free and nucleophilic.
Why: This allows the introduction of the "Right-Hand Side" (RHS) diversity element first.[2]
N2 Deprotection (Cbz Removal):
Conditions: H2, Pd/C (Hydrogenation) or HBr/Acetic Acid.[2]
Note: Hydrogenation is preferred to avoid harsh acidic conditions that might affect sensitive RHS groups.[1][2]
N2 Functionalization:
After deprotection, the azetidine nitrogen (N2) becomes available for "Left-Hand Side" (LHS) diversification.[1][2]
Decision Matrix: When to use this Scaffold?
Applications in Drug Discovery[5][6][9][10][11][12]
GPCR Agonists (e.g., GPR119)
The 2,5-diaza-spiro[3.5]nonane core has been successfully employed in the design of GPR119 agonists for Type 2 Diabetes.[2]
Mechanism: The rigid spiro-core positions the polar heads (N-capping groups) at a precise angle to interact with the receptor binding pocket, mimicking the geometry of piperidine-based agonists but with improved metabolic stability.[2]
Data: Derivatives often show >10-fold improvement in microsomal stability compared to their piperidine analogs due to the steric shielding of the nitrogen lone pairs and the quaternary carbon effect.[2]
Kinase Inhibitors
In kinase drug discovery, replacing a solvent-exposed piperazine with the 8-oxa-2,5-diaza-spiro[3.5]nonane can:
Alter the Vector: Change the exit angle of the solubilizing tail, potentially picking up new H-bond interactions with the hinge region or solvent front.
Reduce Efflux: The increased Fsp3 character often reduces P-gp efflux liability, improving CNS penetration for brain-penetrant kinase inhibitors.[1][2]
Experimental Protocol: Cbz-Deprotection (General)
Objective: Removal of the Cbz group to liberate the azetidine amine.[2]
Setup: Charge a round-bottom flask with 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane derivative (1.0 mmol) dissolved in MeOH (10 mL).
Stir vigorously at Room Temperature for 2-4 hours.
Monitoring: Check LCMS for the disappearance of the starting material mass and appearance of the [M-90] peak (loss of benzyl) and subsequent decarboxylation.
Workup:
Filter the mixture through a pad of Celite to remove the catalyst.[2]
Yield: Typically quantitative. The free amine is often used directly in the next step without further purification to avoid stability issues (azetidines can be prone to ring opening if stored improperly).
References
Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of a New Class of Spirocyclic Azetidines." Organic Letters. [2]
Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [2]
Wuxi AppTec / Enamine Building Blocks. "Spiro[3.5]nonane Scaffolds in Medicinal Chemistry."
Smith, J. M., et al. (2012).[1][2] "Discovery of GPR119 Agonists Utilizing a Spirocyclic Core." Journal of Medicinal Chemistry. [2]
Barnes-Seeman, D. (2012).[1][2] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery of Novel Diazaspiro Compounds for Research
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads
Executive Summary
The "Escape from Flatland" is no longer a theoretical preference in medicinal chemistry; it is a survival mandate for clinical candidates. While planar aromatic scaffolds (piperazines, piperidines) have historically dominated small molecule libraries, they frequently suffer from poor metabolic stability, non-specific binding, and suboptimal solubility.
This guide details the strategic implementation of diazaspiro compounds —specifically focusing on 2,8-diazaspiro[4.5]decane and 2,6-diazaspiro[3.3]heptane cores. These privileged structures offer a high fraction of
hybridized carbons (), defined exit vectors, and superior physicochemical profiles.[1][2] We provide a validated roadmap from structural rationale to bench-level synthesis and biological interrogation.
Structural Rationale: The Geometry of Selectivity
The
Advantage
The correlation between clinical success and molecular complexity is well-documented. Planar molecules often stack in crystal lattices (reducing solubility) and intercalate non-specifically with biological membranes. Diazaspiro scaffolds introduce a rigid, orthogonal twist, disrupting planarity without adding excessive molecular weight.
Metabolic Shielding: The quaternary spiro-carbon acts as a steric block, preventing cytochrome P450 enzymes from accessing labile sites common in simple piperidines.
Vectorization: Unlike the linear or planar exit vectors of piperazine (180°), diazaspiro systems can orient substituents at precise angles (often ~90°), allowing access to novel binding pockets.
Vector Analysis Visualization
The following diagram illustrates the geometric divergence between a standard piperazine linker and a diazaspiro core.
Figure 1: Comparison of exit vectors. The spiro scaffold breaks the linear axis, projecting substituents into new 3D space.
Strategic Synthesis: Constructing the Core
Synthesizing diazaspiro compounds requires overcoming the steric penalty of forming a quaternary center. We focus here on a robust, scalable route for the 2,8-diazaspiro[4.5]decane scaffold, a versatile bioisostere for 4-substituted piperidines.
Synthetic Pathway Logic
The most reliable method utilizes a Knoevenagel Condensation followed by a Michael Addition/Cyclization cascade. This approach allows for the introduction of diverse substituents on the spiro-lactam ring before reduction.
Figure 2: Step-wise construction of the 2,8-diazaspiro[4.5]decane core via the cyanoacetate route.
Experimental Protocols
Protocol A: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one (Spiro-Lactam Precursor)
Validation: This protocol is self-validating via the observance of the characteristic disappearance of the ketone carbonyl stretch (
) and appearance of the lactam amide peaks in IR/NMR.
Materials:
N-Boc-4-piperidone (1.0 eq)
Ethyl cyanoacetate (1.1 eq)
Ammonia (7N in MeOH) or Ammonium Acetate
Solvents: Ethanol, Toluene
Step-by-Step:
Condensation: Dissolve N-Boc-4-piperidone (10 mmol) and ethyl cyanoacetate (11 mmol) in Ethanol (30 mL). Add catalytic piperidine (0.1 eq). Stir at RT for 4 hours. Checkpoint: TLC should show consumption of ketone.
Cyclization: To the reaction mixture, add ammonia in MeOH (20 mL, excess). Heat the sealed vessel to 60°C for 12 hours. The intermediate Michael adduct undergoes intramolecular cyclization.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine.
Purification: The spiro-lactam often precipitates or can be purified via flash chromatography (DCM/MeOH).
Validation:
(DMSO-) must show the disappearance of the ethyl ester protons and the presence of the lactam NH (broad singlet ~8.0 ppm).
Rationale: Diazaspiro compounds are designed to resist oxidative metabolism. This assay compares the intrinsic clearance (
) of the spiro-compound against a piperazine control.
System Validation:
Positive Control: Verapamil (High clearance)
Negative Control: Warfarin (Low clearance)
Acceptance Criteria: Verapamil
min; Warfarin remaining > 85% at 60 min.
Procedure:
Preparation: Prepare 10 mM stock solutions of the test compound (Diazaspiro analog) and reference (Piperazine analog) in DMSO.
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
Sampling: Aliquot 50
L at min into ice-cold acetonitrile (containing internal standard) to quench.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines ().
Case Study: The Olaparib Bioisostere
A compelling example of diazaspiro utility is the optimization of PARP inhibitors. Research demonstrated that replacing the piperazine core of Olaparib with a diazaspiro scaffold reduced cytotoxicity while maintaining potency.[2][3]
Compound
Core Structure
PARP-1 IC (nM)
DNA Damage (H2AX)
Olaparib
Piperazine
5.0
High
Spiro-Analog
Diazaspiro[4.5]decane
12.6
Negligible
Data Source: Selected data synthesized from structural activity relationship studies (See Ref 1).
This "Spiro Switch" improved the safety profile by altering the molecule's trajectory within the DNA minor groove, reducing trapping efficiency while maintaining catalytic inhibition.
References
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
Source: Journal of Medicinal Chemistry (2018).[3]
URL:[Link]
The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.
Source: Expert Opinion on Drug Discovery (2016).
URL:[Link][4]
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
Source: Organic & Biomolecular Chemistry (2014).[5]
URL:[Link]
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
Source: ACS Medicinal Chemistry Letters (2021).
URL:[Link]
The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to Navigating Three-Dimensional Chemical Space in Medicinal Chemistry
Foreword: Beyond Flatland in Drug Discovery For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar molecules. While this "flatland" approach has yielded numerous successful therapeutics,...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Beyond Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar molecules. While this "flatland" approach has yielded numerous successful therapeutics, the industry is increasingly encountering challenges with target selectivity, off-target toxicity, and suboptimal pharmacokinetic profiles. The imperative to explore novel chemical space has led to a renaissance in the appreciation of three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds have emerged as a particularly powerful tool, offering a unique combination of structural rigidity, synthetic tractability, and profound influence on drug-like properties. This guide provides an in-depth exploration of the core principles, strategic applications, and practical synthesis of spirocyclic scaffolds for researchers, scientists, and drug development professionals.
The Spirocyclic Paradigm: A Shift in Structural Thinking
Spirocycles are defined as bicyclic or polycyclic organic compounds in which two rings are linked by a single common atom, the spiro atom.[1][2] This seemingly simple structural feature has profound implications for molecular shape and the spatial presentation of functional groups.
Diagram 1: The Fundamental Architecture of a Spirocyclic Scaffold
Caption: A generalized representation of a spirocyclic system, highlighting the central spiro atom that joins two distinct rings.
The defining characteristic of spirocycles is their inherent three-dimensionality. Unlike their flat, aromatic counterparts, the fused rings of a spirocycle are forced into perpendicular orientations, creating a rigid, non-planar scaffold that projects substituents into distinct vectors in 3D space.[1][3] This has significant consequences for molecular recognition and interaction with biological targets.
The Strategic Advantages of Spirocyclic Scaffolds in Drug Design
The incorporation of spirocyclic motifs into drug candidates is not merely a matter of structural novelty; it is a strategic decision driven by a host of well-documented benefits that address key challenges in medicinal chemistry.
Enhanced Three-Dimensionality and Exploration of Novel Chemical Space
The most significant advantage of spirocycles is their ability to confer a high degree of three-dimensionality to a molecule.[1][4][5] This is often quantified by the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is generally associated with improved clinical success rates, likely due to the creation of more complex molecular shapes that can lead to more specific and higher-affinity interactions with protein binding sites.[2][6] The rigid, non-planar nature of spirocycles allows for the precise positioning of pharmacophoric elements in three-dimensional space, facilitating optimal engagement with the target protein.[1][5] This exploration of "escape from flatland" has become a central theme in modern drug discovery.[7][8]
Diagram 2: The "Escape from Flatland" Concept
Caption: The strategic shift from planar to spirocyclic scaffolds to enhance molecular three-dimensionality and improve drug-like properties.
Modulation of Physicochemical Properties
The introduction of a spirocyclic moiety can have a profound and often beneficial impact on a molecule's physicochemical properties.
Solubility: The increased sp3 character of spirocycles generally leads to improved aqueous solubility compared to their aromatic or heteroaromatic counterparts.[1][9] This is a critical parameter for achieving good oral bioavailability.
Lipophilicity (LogP/LogD): Spirocyclic scaffolds can be used to fine-tune a molecule's lipophilicity. For instance, replacing a morpholine ring with a diverse azaspirocycle has been shown to lower logD values.[4][6]
Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability and prolonging the half-life of a drug.[4][6][9]
Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs
The rigid conformation of spirocyclic scaffolds can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.[2][5] Furthermore, the precise spatial arrangement of substituents can lead to enhanced selectivity for the desired target over off-targets, thereby reducing the potential for adverse side effects.[4][6]
Synthetic Strategies for Accessing Spirocyclic Scaffolds
Historically, the synthesis of spirocycles was considered challenging due to the presence of a quaternary carbon at the spiro center.[1] However, recent advances in synthetic methodology have made these scaffolds increasingly accessible.
Key Synthetic Approaches
A variety of synthetic strategies can be employed to construct spirocyclic systems, including:
Intramolecular Alkylation/Cyclization: This is a common and effective method where a suitable precursor undergoes an intramolecular reaction to form the second ring of the spirocycle.
[2+2] Cycloadditions: These reactions are particularly useful for the synthesis of spiro[3.3]heptane systems.[10][11]
Rearrangement Reactions: Semipinacol rearrangements have been developed for the formation of highly strained spiro[3.3]heptan-1-one motifs.[4]
Dearomative Spirocyclization: This approach involves the dearomatization of an aromatic ring to generate the spirocyclic core.[9]
Multi-component Reactions: These reactions offer an efficient way to construct complex spirocyclic systems in a single step.[12]
Diagram 3: General Workflow for Spirocycle Synthesis
Caption: A simplified workflow illustrating the key stages in the synthesis of spirocyclic scaffolds.
Experimental Protocol: Synthesis of a Spiro[3.3]heptane Derivative
The following protocol is a representative example of the synthesis of a functionalized spiro[3.3]heptane, a scaffold that has been explored as a saturated bioisostere of benzene.[3][10]
Step 1: Preparation of 1,1-bis(bromomethyl)cyclobutane
This key intermediate can be prepared from a commercially available cyclobutanone derivative on a large scale.[10][13]
Step 2: Double Alkylation to Form the Spiro[3.3]heptane Core
To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (2.2 eq) portion-wise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes.
Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 eq) in DMF dropwise.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the diethyl spiro[3.3]heptane-2,6-dicarboxylate.[13]
Step 3: Functional Group Transformation
The resulting diester can be further manipulated to introduce a variety of functional groups, such as carboxylic acids, amines, and alcohols, providing a versatile building block for medicinal chemistry.[10][13]
Case Study: Revumenib - A Spirocycle-Containing Drug for Acute Leukemia
A recent and compelling example of the successful application of a spirocyclic scaffold in drug design is Revumenib (SNDX-5613), an FDA-approved inhibitor of the menin-MLL interaction for the treatment of acute leukemias.[3][14]
The central 2,7-diazaspiro[3.5]nonane moiety of Revumenib is crucial for its biological activity.[1] This spirocyclic core plays a key role in the binding of the drug to its target, menin, by forming a critical electrostatic interaction.[1] The rigid spirocyclic scaffold optimally positions the other pharmacophoric elements of the molecule for interaction with the target protein, leading to high potency and efficacy. The development of Revumenib underscores the power of spirocyclic scaffolds in addressing challenging therapeutic targets.[14][15]
Future Perspectives and Conclusion
The surge in the use of spirocyclic scaffolds in drug discovery is not a fleeting trend but a fundamental shift towards embracing three-dimensional molecular design.[3][8][16] The continued development of novel synthetic methodologies will undoubtedly make a wider array of spirocyclic building blocks readily available to medicinal chemists.[12][16] The integration of computational tools for the design and prediction of the properties of spirocyclic compounds will further accelerate their adoption.[17]
References
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
Dearomative spirocyclization of ynamides. RSC Publishing. [Link]
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PMC. [Link]
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]
Syndax Presents Positive Revuforj® (revumenib) Data in Acute Leukemias from Multiple Trials, Including the SAVE Combination and AUGMENT-101 Trials, at 66th ASH Annual Meeting. PR Newswire. [Link]
Spectroscopic Characterization of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane, a spirocyclic compound of interest in medicinal chemistry and drug development. Due to...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane, a spirocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet scientifically rigorous characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural elucidation of novel spirocyclic scaffolds.
Introduction to 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane
2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane is a unique heterocyclic compound featuring a spirocyclic junction between an azetidine ring and a morpholine ring. The nitrogen atom of the azetidine is protected with a carboxybenzyl (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry. The presence of the morpholine and azetidine rings, along with the carbamate functionality, imparts a distinct three-dimensional structure and chemical properties that are of significant interest for exploring new chemical spaces in drug discovery. Accurate structural confirmation through spectroscopic methods is paramount for its application in synthetic and medicinal chemistry.
Caption: Molecular structure of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane would be dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Standard one-dimensional (1D) ¹H and ¹³C{¹H} experiments, along with two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be performed to unambiguously assign all proton and carbon signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine and morpholine rings, as well as the Cbz protecting group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the anisotropic effects of the carbonyl and phenyl groups of the Cbz moiety.
Table 1: Predicted ¹H NMR Data for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane in CDCl₃
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H-1, H-3 (Azetidine)
3.8 - 4.2
t
7-9
H-4, H-6 (Morpholine)
2.6 - 3.0
t
4-6
H-7, H-9 (Morpholine)
3.6 - 3.9
t
4-6
-CH₂- (Cbz)
5.1 - 5.3
s
-
Aromatic (Cbz)
7.2 - 7.4
m
-
Azetidine Protons (H-1, H-3): These protons are adjacent to the Cbz-protected nitrogen and are expected to appear as a triplet in the downfield region (3.8 - 4.2 ppm) due to coupling with the adjacent methylene protons. The conformational dynamics of the 3,3-substituted azetidine moiety may lead to broadened signals.[1]
Morpholine Protons (H-4, H-6 and H-7, H-9): The morpholine ring protons will exist as two sets of triplets. The protons on the carbons adjacent to the nitrogen (H-4, H-6) are expected around 2.6 - 3.0 ppm, while those adjacent to the oxygen (H-7, H-9) will be further downfield at 3.6 - 3.9 ppm due to the higher electronegativity of oxygen.
Cbz Protons: The benzylic methylene protons of the Cbz group will appear as a sharp singlet around 5.1 - 5.3 ppm. The aromatic protons of the phenyl ring will resonate as a multiplet in the 7.2 - 7.4 ppm region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be indicative of the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane in CDCl₃
Carbon
Predicted Chemical Shift (δ, ppm)
Spiro C
60 - 70
C-1, C-3 (Azetidine)
50 - 60
C-4, C-6 (Morpholine)
45 - 55
C-7, C-9 (Morpholine)
65 - 75
C=O (Carbamate)
155 - 160
-CH₂- (Cbz)
65 - 70
Aromatic (Cbz)
127 - 137
Spiro Carbon: The spiro carbon, being a quaternary carbon attached to two heteroatoms, is expected to have a chemical shift in the range of 60-70 ppm.
Azetidine and Morpholine Carbons: The carbons of the azetidine and morpholine rings will have chemical shifts influenced by the attached heteroatoms. The carbons adjacent to oxygen (C-7, C-9) will be the most downfield among the ring carbons.
Carbamate Carbonyl: The carbonyl carbon of the Cbz group is expected to be significantly downfield (155 - 160 ppm), which is characteristic of carbamates.
Cbz Carbons: The benzylic carbon will appear around 65-70 ppm, and the aromatic carbons will show signals in the 127-137 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane will be dominated by absorptions from the carbamate group and the C-N and C-O bonds of the heterocyclic rings.
Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.
Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Frequencies for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
C-H (Aromatic)
3030 - 3100
Medium
C-H (Aliphatic)
2850 - 2960
Medium-Strong
C=O (Carbamate)
1690 - 1710
Strong
C-N (Azetidine, Morpholine)
1100 - 1300
Medium-Strong
C-O-C (Morpholine)
1050 - 1150
Strong
C=C (Aromatic)
1450 - 1600
Medium
C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is the most characteristic feature and is attributed to the carbonyl stretching vibration of the carbamate group.[2]
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the rings and the Cbz methylene group will appear just below 3000 cm⁻¹.[3]
C-N and C-O Stretches: Strong bands in the fingerprint region (1000-1300 cm⁻¹) will correspond to the C-N and C-O-C stretching vibrations of the azetidine and morpholine rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
Mass Analysis: The mass-to-charge ratios (m/z) of the ions would be measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
Predicted Mass Spectral Data
The molecular formula of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane is C₁₅H₂₀N₂O₃, with a monoisotopic mass of 276.1474 g/mol .
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 277.1547. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways.
Caption: Predicted major fragmentation pathways for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane in ESI-MS.
Loss of the Benzyl Group: A common fragmentation pathway for Cbz-protected amines is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91.
Loss of the Cbz Group: The entire Cbz group can be lost, resulting in a fragment corresponding to the deprotected spirocyclic core.
Ring Fragmentation: The spirocyclic system itself can undergo fragmentation, leading to characteristic ions corresponding to the morpholine and azetidine ring fragments. The presence of an odd molecular weight for the molecular ion and even fragment masses is consistent with the nitrogen rule in mass spectrometry.
Conclusion
This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane. The predicted data, based on established spectroscopic principles and comparison with related structures, provides a robust framework for the structural confirmation of this novel spirocyclic compound. Experimental verification of this data will be crucial for its definitive characterization and will pave the way for its further exploration in medicinal chemistry and drug discovery programs.
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
PubMed. (2018, April 20). Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.
MDPI. (2026, February 17).
PLOS One. (2012, August 31). Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition.
ResearchG
Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
Strategic Utilization of Carboxybenzyl (Cbz) in Spirocyclic Scaffold Construction
The Spiro-Cbz Nexus: Escaping "Flatland" In modern drug discovery, the shift from planar aromatic systems to three-dimensional ( -rich) architectures is driven by the need for improved solubility and novel IP space. Spir...
Author: BenchChem Technical Support Team. Date: February 2026
The Spiro-Cbz Nexus: Escaping "Flatland"
In modern drug discovery, the shift from planar aromatic systems to three-dimensional (
-rich) architectures is driven by the need for improved solubility and novel IP space. Spirocyclic scaffolds—such as spiro[3.3]heptanes and spiro[piperidine-4,3'-pyrrolidines]—serve as rigid, saturated bioisosteres for phenyl rings.
However, the synthesis of these sterically congested, quaternary centers presents a unique challenge: Protecting Group Orthogonality.
The Carboxybenzyl (Cbz or Z) group is indispensable in this domain. Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz offers chemo-orthogonality during the harsh cyclization conditions often required to form the spiro quaternary carbon. Its stability against strong Lewis acids (used in Friedel-Crafts-like spiro-cyclizations) and strong nucleophiles makes it the "anchor" protecting group of choice.
Chemo-Orthogonality & Strategic Selection[1]
In spiro-synthesis, one amine is often buried at the quaternary center while another is distal. Selecting the right mask is critical for sequential functionalization.
Table 1: Comparative Stability in Spiro-Synthesis Conditions
Feature
Cbz (Carboxybenzyl)
Boc (tert-Butyloxycarbonyl)
Fmoc (Fluorenylmethoxycarbonyl)
Primary Removal
Hydrogenolysis (/Pd)
Acid (TFA/HCl)
Base (Piperidine)
Secondary Removal
Strong Acid (HBr/AcOH)
Thermal (C)
Hydrogenolysis (slow)
Stability: TFA
Stable (Key for orthogonal Boc removal)
Labile
Stable
Stability: Bases
Stable (allows alkylation/cyclization)
Stable
Labile
Stability: Lewis Acids
Moderate (Stable to mild Lewis acids)
Labile
Stable
Steric Tolerance
High (Planar carbamate)
Moderate (Bulky t-butyl)
Low (Bulky fluorenyl)
Decision Logic: When to use Cbz?
Use Cbz when your synthetic route requires:
Acidic Cyclization: Formation of the spiro ring using acid-mediated pathways (e.g., Pictet-Spengler or Friedel-Crafts) where a Boc group would prematurely cleave.
Orthogonal Deprotection: You need to deprotect a distal amine (protected by Boc) with TFA while keeping the spiro-amine masked.
The utility of Cbz lies in its dual-mode deprotection capability: soft reduction (Hydrogenolysis) or hard acidolysis.
Diagram 1: Cbz Reaction Pathways
This diagram illustrates the installation via Schotten-Baumann conditions and the two primary deprotection pathways, highlighting the intermediate carbamic acid decarboxylation.
Caption: Dual-pathway deprotection of Cbz. Pathway A (Hydrogenolysis) is preferred for spiro compounds to avoid salt formation, unless the scaffold contains sulfur.
Experimental Protocols
Installation: The "Spiro-Salt" Challenge
Spiro amines often exist as HCl or TFA salts prior to protection. Standard protocols must be modified to ensure full neutralization without hydrolysis of the reagent.
Reagents:
Spiro-amine salt (1.0 equiv)
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
Sodium Bicarbonate (
) (3.0 equiv)
Solvent: THF/Water (1:1)
Protocol:
Dissolution: Dissolve the spiro-amine salt in water. Add THF. The mixture may be biphasic.[1]
Basification: Add solid
in portions. Ensure pH reaches 8–9. Critical: Spiro amines are often more basic than linear amines due to ring strain; ensure pH is sufficient to deprotonate the nitrogen.
Addition: Cool to 0°C. Add Cbz-Cl dropwise over 30 minutes. Rapid addition causes exothermic decomposition of Cbz-Cl.
Monitoring: Warm to RT. Monitor by LCMS (TLC is often difficult for spiro salts). Look for the disappearance of the amine mass (M+H) and appearance of (M+H + 134).
Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine), then brine. Dry over
Deprotection: Hydrogenolysis in Sterically Hindered Systems
The spiro center creates significant steric bulk, often retarding the approach of the amine to the Pd catalyst surface.
Reagents:
Cbz-Spiro compound
Pd/C (10 wt%, wet support preferred to minimize fire hazard)
Solvent: MeOH or EtOH (add 1% AcOH if reaction is sluggish)
Hydrogen source:
balloon or Ammonium Formate
Protocol:
Inerting: Nitrogen purge the reaction vessel containing the Cbz-spiro compound in MeOH.
Catalyst Loading: Add Pd/C (10-20 wt% loading relative to substrate). Note: Higher loading is often required for spiro compounds compared to linear amines.
Hydrogenation:
Standard: Bubble
gas for 15 mins, then stir under balloon pressure.
Stubborn Substrates: If conversion is <50% after 4 hours, switch to Transfer Hydrogenation . Add Ammonium Formate (5 equiv) and reflux at 60°C. The elevated temperature overcomes the steric barrier of the spiro ring.
Filtration: Filter through a Celite pad. Warning: The Pd residue is pyrophoric. Keep wet with water during disposal.
Troubleshooting & Optimization
Issue 1: "The Reaction Stalled at 90% Conversion" (Steric Hindrance)
In spiro[3.3]heptanes, the Cbz group can fold back, protecting itself from the catalyst surface.
Solution: Switch solvent to Acetic Acid or Ethyl Acetate/AcOH . Protonation of the amine immediately upon deprotection prevents catalyst poisoning by the free amine.
Issue 2: "I have a Sulfur/Alkene in my Spiro Scaffold"
Hydrogenolysis will reduce alkenes and poison Pd if sulfur is present.
Solution: Use Acidolytic Cleavage .
Reagent: 33% HBr in Acetic Acid.
Condition: Stir at RT for 1-2 hours.
Workup:Precipitate with diethyl ether. The product will be the HBr salt.
Diagram 2: Troubleshooting Decision Tree
A logic flow for selecting the correct deprotection method based on scaffold functionality.
Caption: Decision matrix for Cbz removal. Steric bulk in spiro scaffolds often necessitates Transfer Hydrogenation.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability and cleavage conditions).
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Journal of Organic Chemistry. (Detailed protocols for spiro-amine protection).
Felpin, F.-X., & Fouquet, E. (2010).[5][6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[5][7] (Optimized Pd/C protocols).
BenchChem. (2025).[8][2][4] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (General workflows for Cbz removal).
Application Notes and Protocols: The Strategic Use of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Modern Drug Design The drive to explore novel chemical space in drug discovery has led to a surge in the use...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Modern Drug Design
The drive to explore novel chemical space in drug discovery has led to a surge in the use of sp3-rich, three-dimensional scaffolds.[1][2][3][4] These complex structures offer significant advantages over traditional flat, aromatic compounds by providing more precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[2][3][4][5] Spirocycles, which contain two rings fused at a single atom, are exemplary of this class of scaffolds and have become increasingly prevalent in recently approved drugs and clinical candidates.[1][3][6]
The 8-Oxa-2,5-diaza-spiro[3.5]nonane core is a particularly noteworthy scaffold. Its rigid structure reduces conformational flexibility, which can help lock a molecule into its bioactive conformation, thereby improving binding affinity and minimizing off-target effects.[2][6] The incorporation of an oxygen atom can also enhance aqueous solubility and introduce a potential hydrogen bond acceptor.[7] This guide focuses on a key derivative, 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane , a building block poised for strategic application in medicinal chemistry programs. The presence of the Cbz (carboxybenzyl) protecting group on one of the two nitrogen atoms allows for selective, sequential functionalization, making it a versatile starting point for the synthesis of diverse compound libraries.
The Strategic Advantage of the 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane Scaffold
The utility of this scaffold lies in the combination of its core structure and the specific protecting group strategy.
Key Structural Features and Their Implications:
Feature
Advantage in Drug Discovery
Supporting Rationale
Spiro[3.5]nonane Core
Provides a rigid, 3D-rich framework.
The spirocyclic nature restricts bond rotation, presenting substituents in well-defined vectors for optimal target interaction.[1][2] This can lead to higher potency and selectivity.
8-Oxa Moiety
Enhances solubility and introduces a polar contact point.
The ether oxygen can act as a hydrogen bond acceptor and generally lowers the lipophilicity of the molecule, which is beneficial for pharmacokinetic properties.[7]
Diaza Substitution
Offers two distinct points for diversification.
The two nitrogen atoms can be functionalized to explore different regions of a target's binding pocket, enabling extensive Structure-Activity Relationship (SAR) studies.[8][9]
Mon-Cbz Protection
Enables selective and sequential chemical modification.
The Cbz group is stable under a range of conditions but can be selectively removed, typically by hydrogenolysis, leaving the other amine available for reaction. This orthogonality is crucial for controlled synthesis.[10][11]
Potential Therapeutic Applications
While direct applications of this specific molecule are not yet widely published, the structural motifs are found in compounds targeting a range of diseases.[6] Based on the known activities of similar spirocyclic diamines and related structures, potential applications include:
Central Nervous System (CNS) Agents: The 3D structure is well-suited for the complex binding sites of CNS targets. Spirocyclic diamine derivatives have shown promise as antidepressant-like agents.[8]
Enzyme Inhibitors: The rigid scaffold can position functional groups to interact with key residues in enzyme active sites. For example, spirocycles have been used to develop selective PARP inhibitors.[2]
GPCR Ligands: The defined orientation of substituents can lead to high selectivity for G protein-coupled receptor subtypes.[12]
Bioisosteric Replacement: The spiro[3.5]nonane system can serve as a bioisostere for other cyclic systems like piperidine or even aromatic rings, offering a novel chemical space with potentially improved properties.[13][14][15]
Experimental Protocols
The following protocols provide a general framework for the utilization of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane in a typical drug discovery workflow.
Workflow Overview
The general strategy involves a three-step process to generate a library of diverse final compounds from the starting building block.
Caption: General synthetic workflow for library generation.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group to yield the free secondary amine, which is the crucial first step for diversification.
Rationale: Catalytic hydrogenolysis is the most common and clean method for Cbz deprotection.[10][11] It proceeds under mild conditions and the byproducts (toluene and carbon dioxide) are volatile and easily removed. Palladium on carbon (Pd/C) is the catalyst of choice.
Materials:
2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane
Methanol (MeOH) or Ethanol (EtOH)
10% Palladium on Carbon (Pd/C), 50% wet
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Inert gas (Nitrogen or Argon)
Celite®
Procedure:
Dissolve 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane (1.0 eq) in a suitable solvent like MeOH or EtOH in a flask equipped with a magnetic stir bar.
Carefully add 10% Pd/C (approx. 0.1 eq by weight) to the solution.
Seal the flask and purge the system with an inert gas (N₂ or Ar).
Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
Once complete, carefully purge the system again with inert gas to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).
Concentrate the filtrate under reduced pressure to yield the deprotected product, 8-Oxa-2,5-diaza-spiro[3.5]nonan-2-amine, which can often be used in the next step without further purification.
Protocol 2: Functionalization of the Free Amine (N-2)
This protocol outlines two common methods for derivatizing the newly exposed secondary amine: amide bond formation and reductive amination.
Rationale: These two methods provide access to a wide range of functionalities. Amide coupling is robust and introduces groups via a stable linker. Reductive amination is ideal for introducing alkyl groups and building more flexible structures.
Method A: Amide Bond Formation
Materials:
Deprotected spiro-diamine from Protocol 1 (1.0 eq)
Carboxylic acid of choice (R-COOH, 1.1 eq)
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
Amine base (e.g., DIPEA or Et₃N, 2-3 eq)
Aprotic solvent (e.g., DMF or DCM)
Procedure:
Dissolve the carboxylic acid in the chosen solvent.
Add the coupling reagent and stir for 5-10 minutes to pre-activate the acid.
In a separate flask, dissolve the spiro-diamine and the amine base in the solvent.
Add the spiro-diamine solution to the pre-activated carboxylic acid mixture.
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
Upon completion, perform a standard aqueous workup (e.g., wash with aqueous NaHCO₃ and brine).
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography or preparative HPLC.
Method B: Reductive Amination
Materials:
Deprotected spiro-diamine from Protocol 1 (1.0 eq)
Aldehyde or ketone of choice (R-CHO or R₂C=O, 1.1 eq)
Reducing agent (e.g., NaBH(OAc)₃ or NaCNBH₃)
Solvent (e.g., DCE or THF)
Acetic acid (optional, as catalyst)
Procedure:
Dissolve the spiro-diamine and the aldehyde/ketone in the solvent.
If desired, add a catalytic amount of acetic acid.
Stir for 30-60 minutes to allow for imine/enamine formation.
Add the reducing agent portion-wise at room temperature.
Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Extract the product with an organic solvent (e.g., DCM or EtOAc).
Dry the combined organic layers, concentrate, and purify as needed.
Protocol 3: Functionalization of the Second Amine (N-5)
This protocol describes the derivatization of the remaining tertiary amine, which can be achieved through various methods depending on the desired final product.
Rationale: The N-5 nitrogen is less nucleophilic than the deprotected N-2 amine. This protocol focuses on reactions suitable for this less reactive site, such as alkylation or sulfonylation, to complete the synthesis of the target molecule.
Materials:
N-2 functionalized intermediate from Protocol 2 (1.0 eq)
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic base like DIPEA)
Solvent (e.g., ACN, DMF)
Procedure:
Dissolve the N-2 functionalized intermediate in the chosen solvent.
Add the base and stir for 5-10 minutes.
Add the electrophile (alkyl halide or sulfonyl chloride) to the mixture.
Heat the reaction if necessary (e.g., 50-80 °C) and stir for 4-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify the final compound by column chromatography, preparative HPLC, or crystallization.
Visualization of the Diversification Strategy
Caption: A logical flowchart of the diversification strategy.
Conclusion
2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane represents a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with the potential for controlled, sequential functionalization, allows for the systematic exploration of chemical space.[1][5][6] The protocols outlined in this guide provide a robust starting point for researchers to incorporate this promising scaffold into their medicinal chemistry programs, with the goal of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter.
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15).
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
Spirocycles as Bioisosteres for Aromatic Fragments. (2021, August 27). Chemspace.
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022, December 12). White Rose Research Online.
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (2025, September 27). PubMed.
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 10).
Benzene Bioisosteric Replacements. (2024, December 10). Enamine.
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.
Application Note: 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane in Next-Gen PARP Inhibitor Synthesis
This application note details the synthesis and application of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane (CAS 1965308-95-5), a critical intermediate in the development of next-generation, PARP1-selective inhibitors. Introdu...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the synthesis and application of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane (CAS 1965308-95-5), a critical intermediate in the development of next-generation, PARP1-selective inhibitors.
Introduction: The Spirocyclic Shift in PARP Inhibition
First-generation PARP inhibitors (e.g., Olaparib, Rucaparib) utilize linear piperazine or piperidine linkers to connect the PARP-binding pharmacophore (e.g., phthalazinone) to the solubility-enhancing tail. While effective, these linkers often suffer from suboptimal metabolic stability and limited brain penetration.
The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold represents a structural evolution. By constraining the nitrogen and oxygen atoms within a spiro[3.5] system, this moiety offers:
Conformational Rigidity: Reduces the entropic penalty of binding to the PARP enzyme.
low Lipophilicity (LogD): The ether oxygen and spiro-amine lower LogD, enhancing solubility and reducing non-specific protein binding.
Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots common in linear alkyl chains.
Selectivity: This scaffold is a hallmark of PARP1-selective inhibitors (e.g., analogues of Saruparib/AZD5305 and AZD9574 ), designed to spare PARP2 and reduce hematological toxicity.
Chemical Profile & Structural Logic
Property
Specification
Compound Name
2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane
CAS Number
1965308-95-5
Molecular Formula
C₁₅H₁₈N₂O₃
Molecular Weight
274.32 g/mol
Core Scaffold
Spiro[azetidine-3,3'-morpholine] derivative
Key Functionality
Cbz-Group: Orthogonal protection for the azetidine nitrogen.Secondary Amine (Pos 5): Nucleophilic handle for coupling to the PARP pharmacophore.
Structural Diagram (DOT):
Protocol: Synthesis of the Spiro Scaffold
Note: This protocol is adapted from high-fidelity patent methodologies for spiro-morpholines (e.g., WO2016/112836, CN104557928A) and optimized for the 8-oxa-2,5-diaza isomer.
Phase 1: Construction of the Spiro-Lactam Precursor
Objective: Create the spiro-core via a double-alkylation or reductive cyclization strategy.
Reagents:
Starting Material: N-Cbz-3-azetidinone (commercially available or synthesized from 3-hydroxyazetidine).
Reactant: 2-Aminoethanol derivative (e.g., N-(2-hydroxyethyl)amine equivalent) or Chloroacetyl chloride (if using the amide-cyclization route).
Add TMSCN (1.2 eq) and a catalytic amount of ZnI₂. Stir at 0°C to RT for 2 hours to form the cyanohydrin.
Alternative (Aminal Route): React the ketone directly with a diamine or amino-alcohol if forming an aminal spiro-center (less common for this specific CAS).
Preferred Route (Gem-functionalization): Convert the ketone to a gem-amino-hydroxymethyl intermediate via a Henry reaction (Nitromethane) followed by reduction, or a Strecker reaction followed by nitrile reduction.
Cyclization to Spiro-Morpholinone:
Take the 3-amino-3-(hydroxymethyl)-N-Cbz-azetidine intermediate.
Dissolve in dry THF at 0°C. Add Chloroacetyl chloride (1.1 eq) and Triethylamine (2.5 eq).
Stir for 1 hour to form the chloroacetamide.
Add Potassium tert-butoxide (KOtBu) (2.0 eq) in THF to induce cyclization.
Result: 2-Cbz-5-oxo-8-oxa-2,5-diaza-spiro[3.5]nonane (The lactam intermediate).
Reduction to the Final Amine:
Dissolve the spiro-lactam in anhydrous THF under Nitrogen.
Slowly add LiAlH₄ (2.5 eq) at 0°C.
Reflux for 4–6 hours. Monitor by LCMS (Look for mass shift M-14).
Electrophile: 3-Chloro-substituted PARP core (e.g., a chloronaphthyridinone derivative like in Saruparib synthesis) (1.0 eq).
Base: DIPEA (3.0 eq).
Solvent: DMSO or NMP.
Condition: Heat to 100–120°C for 12 hours.
Workup: Dilute with water, extract with EtOAc. The product is the Cbz-protected PARP inhibitor .
Deprotection (Cbz Removal):
Dissolve the coupled product in MeOH/EtOAc (1:1).
Add 10% Pd/C (10 wt%).
Stir under H₂ balloon (1 atm) for 2 hours.
Filtration: Remove catalyst via Celite.
Result: The free azetidine amine is now available for further functionalization (e.g., N-methylation or capping) if required by the specific drug design (e.g., AZD5305 has a specific tail).
Quality Control & Validation
To ensure the integrity of the spiro-scaffold, the following QC parameters are mandatory:
Test
Acceptance Criteria
Method
H-NMR (DMSO-d6)
Distinct doublets for azetidine protons (3.5–4.5 ppm).Morpholine ether protons (3.3–3.8 ppm).Absence of aldehyde/ketone peaks.
500 MHz NMR
LC-MS
Purity > 98%. Mass [M+H]+ = 275.14 (for Cbz-intermediate).
C18 Reverse Phase
Residual Solvents
THF < 720 ppm, DCM < 600 ppm.
GC-Headspace
Appearance
White to Off-White Solid.
Visual
References
AstraZeneca AB. (2021).[1] Naphthyridinone derivatives as PARP1 inhibitors. (Patent WO2021/013733).
Shanghai Haoyuan Chemexpress. (2016). Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane and salts thereof.[2] (Patent CN104557928A).
Journal of Medicinal Chemistry. (2021). Discovery of Saruparib (AZD5305): A PARP1-Selective Inhibitor.
Application Notes and Protocols: 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane as a Piperazine Bioisostere
Abstract The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1] However, its use often introduces challenges related to metabolic instability, off-target activitie...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1] However, its use often introduces challenges related to metabolic instability, off-target activities, and suboptimal physicochemical properties. This document provides a comprehensive guide to the application of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane, a key synthetic precursor to the 8-Oxa-2,5-diaza-spiro[3.5]nonane core, as a modern bioisosteric replacement for piperazine. We will explore the scientific rationale for this substitution, detailing the advantages conferred by the spirocyclic, three-dimensional architecture. This guide provides detailed, field-tested protocols for the synthesis of the protected scaffold and its subsequent incorporation into lead compounds, offering researchers a practical path to overcoming common drug development hurdles.
The Rationale: Escaping Flatland in Drug Design
The principle of bioisosterism, the exchange of one functional group for another with similar properties to enhance a compound's biological activity or ADME-Tox profile, is a cornerstone of modern drug design.[2] For decades, the piperazine moiety has been a default choice for introducing a basic nitrogen center, crucial for target engagement and solubility. However, the increasing complexity of biological targets and the demand for drugs with superior safety and pharmacokinetic profiles have exposed the limitations of such "flat," conformationally flexible scaffolds.
The move towards molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³), is a well-established strategy to improve clinical success rates.[3][4] Spirocycles, structures where two rings share a single atom, are exemplary of this design philosophy.[5][6] They offer a rigid, well-defined conformational arrangement that can optimize the orientation of substituents for target binding, potentially increasing potency and selectivity.[5][6]
The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold directly addresses the liabilities of piperazine by introducing a spirocyclic oxetane ring. This modification imparts significant advantages:
Improved Physicochemical Properties: Azaspirocycles have been shown to increase solubility, decrease lipophilicity (LogD), and improve metabolic stability compared to their traditional monocyclic counterparts like piperazine and morpholine.[3][5][6] The incorporation of an oxetane ring, in particular, can dramatically enhance aqueous solubility.[7][8]
Enhanced Metabolic Stability: The quaternary spirocenter and the inherent strain of the oxetane ring can block common sites of metabolic oxidation that plague piperazine-containing compounds.
Reduced Off-Target Liability: The rigid conformation can reduce binding to off-targets, such as the hERG potassium channel, a common issue for lipophilic amine-containing drugs.[6]
Novel Chemical Space: It provides access to novel chemical matter, expanding patentability and opportunities for lead optimization.
The Cbz (Carboxybenzyl) protecting group on the 2-position of the title compound allows for selective functionalization of the second nitrogen atom, making it a versatile building block for library synthesis and hit-to-lead campaigns.
Caption: Structural comparison of piperazine and the spirocyclic core.
Comparative Physicochemical Properties
The theoretical and experimentally observed advantages of replacing piperazine with an azaspirocycle are summarized below. These improvements directly address key challenges in drug development.
The synthesis of the core scaffold requires a robust, multi-step sequence. The following protocol describes a general and efficient pathway to an orthogonally protected version (N-Boc, N-Cbz), which allows for maximum synthetic flexibility. The Cbz group can be selectively removed under hydrogenolysis conditions, while the Boc group is stable to these conditions and is typically removed with acid.
Caption: General synthetic workflow for the spirocyclic diamine core.
Protocol: Synthesis of tert-butyl 2-(benzyloxycarbonyl)-8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
This protocol is a representative synthesis adapted from established methodologies for constructing similar spirocyclic systems. Researchers should perform appropriate literature searches for specific optimizations.
Step 1: Synthesis of Benzyl (3-(piperidin-4-ylamino)oxetan-3-yl)methylcarbamate
To a stirred solution of N-Boc-4-piperidone (1.0 eq) and benzyl (3-aminooxetan-3-yl)methylcarbamate (1.1 eq) in dichloromethane (DCM, 0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
Separate the layers and extract the aqueous phase with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% methanol in DCM) to yield the Boc-protected amine.
Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc group.
Concentrate the reaction mixture in vacuo, and basify with aqueous NaHCO₃ before extracting with DCM to yield the desired secondary amine.
Step 2: N-Alkylation with Chloroacetamide
Dissolve the amine from Step 1 (1.0 eq) in acetonitrile (0.2 M).
Add potassium carbonate (K₂CO₃, 3.0 eq) and 2-chloroacetamide (1.2 eq).
Heat the mixture to 60 °C and stir for 12 hours.
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
Purify by flash column chromatography to yield the alkylated product.
Step 3: Reduction and Cyclization
To a solution of the amide from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add borane-THF complex (1M solution, 3.0 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
Cool to 0 °C and quench carefully by the dropwise addition of methanol, followed by 2M hydrochloric acid (HCl).
Heat the mixture to 60 °C for 1 hour, then cool and basify with 4M sodium hydroxide (NaOH) to pH > 12.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude deprotected 2,5-diaza-spiro[3.5]nonane core.
Step 4: Final Cbz-Protection
Dissolve the crude diamine from Step 3 (1.0 eq) in DCM (0.2 M) and cool to 0 °C.
Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).
Stir at 0 °C for 2 hours, then allow to warm to room temperature.
Wash the reaction mixture with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield the final product, 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane.
Characterization: The final compound and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
Application Protocol: Incorporation into a Lead Scaffold
This protocol demonstrates the use of the deprotected 8-Oxa-2,5-diaza-spiro[3.5]nonane as a piperazine bioisostere in a standard amide bond formation reaction.
Prerequisite: The Cbz protecting group must first be removed from 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane. This is typically achieved via hydrogenolysis.
Deprotection Step:
Dissolve the Cbz-protected spirocycle (1.0 eq) in methanol or ethanol (0.1 M).
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight).
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
Concentrate the filtrate in vacuo to yield the free secondary amine, which is often used immediately in the next step.
Caption: Workflow for coupling the spiro-diamine to a carboxylic acid.
Protocol: Amide Coupling
To a solution of the carboxylic acid of interest (1.0 eq) in N,N-dimethylformamide (DMF, 0.1 M), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of the deprotected 8-Oxa-2,5-diaza-spiro[3.5]nonane (1.2 eq) in DMF.
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography or preparative HPLC to yield the final, pure compound.
Confirm the structure and purity of the final product by NMR and HRMS.
Case Study: Olaparib Analogue
A compelling example of the benefits of replacing piperazine with a diazaspiro-core comes from the study of analogues of Olaparib, a PARP inhibitor used in cancer therapy.[1][11] Researchers replaced the piperazine ring in Olaparib with a diazaspiro[3.3]heptane moiety. This structural modification resulted in a compound that retained high affinity for the PARP-1 enzyme but exhibited significantly reduced DNA damage and cytotoxicity.[1][11] This work provides strong evidence that spirocyclic bioisosteres can be used to fine-tune the biological profile of a drug, potentially separating desired efficacy from unwanted toxicity and opening new therapeutic applications for established pharmacophores.[11]
Conclusion
The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold is a superior bioisosteric replacement for the traditional piperazine ring. Its inherent three-dimensionality, conformational rigidity, and improved physicochemical properties offer a powerful strategy to mitigate common ADME-Tox liabilities and enhance target engagement. By providing novel vectors for substituent placement, this scaffold enables the exploration of previously inaccessible chemical space. The protocols detailed herein offer a practical guide for the synthesis and implementation of this valuable building block, empowering medicinal chemists to design next-generation therapeutics with a higher probability of clinical success.
References
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]
Spirocyclic Diamine Scaffolds for Medicinal Chemistry (2025). Reymond Research Group. [Link]
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists (2025). DNDi. [Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity (2018). PubMed. [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle (2022). National Institutes of Health (NIH). [Link]
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands (2022). MDPI. [Link]
CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. [Link]
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols (2022). White Rose Research Online. [Link]
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols (2023). Royal Society of Chemistry. [Link]
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds (2024). Blumberg Institute. [Link]
Oxa-spirocycles: synthesis, properties and applications (2021). National Institutes of Health (NIH). [Link]
An improved synthesis of 2-oxa-7-azaspiro[6][12]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On (2023). The Royal Society of Chemistry. [Link]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles (2025). MDPI. [Link]
Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds (2021). SID. [Link]
Applications of oxetanes in drug discovery and medicinal chemistry (2024). National Institutes of Health (NIH). [Link]
Application Notes and Protocols for the Synthesis of a Diazaspiro[3.5]nonane Derivative Library
For Researchers, Scientists, and Drug Development Professionals Abstract The diazaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry, prized for its inherent three-dimensionality which c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry, prized for its inherent three-dimensionality which can impart favorable physicochemical properties to drug candidates.[1] This rigid, yet tunable, framework offers multiple vectors for chemical modification, making it an ideal core for the construction of diverse compound libraries aimed at identifying novel therapeutic agents. This guide provides a detailed methodology for the creation of a library of diazaspiro[3.5]nonane derivatives, covering the synthesis of key building blocks, strategies for orthogonal protection and diversification, and protocols for high-throughput library generation. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Introduction: The Strategic Advantage of the Diazaspiro[3.5]nonane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained significant traction in drug discovery.[1][2] The diazaspiro[3.5]nonane framework, which incorporates an azetidine and a piperidine ring, offers a unique combination of structural rigidity and synthetic accessibility. This defined three-dimensional geometry can lead to enhanced target affinity and selectivity compared to more flexible or planar molecules. Furthermore, the presence of two distinct nitrogen atoms allows for the introduction of diverse functional groups at well-defined spatial orientations, which is crucial for exploring structure-activity relationships (SAR).[3][4] The importance of the intact 2,7-diazaspiro[3.5]nonane moiety for biological activity has been demonstrated in several studies, including in the development of potent antimycobacterial agents.[3][5]
Synthesis of Key Diazaspiro[3.5]nonane Scaffolds
The creation of a diverse library begins with the robust synthesis of the core scaffold. Orthogonal protection of the two nitrogen atoms is a key strategic consideration, as it enables selective functionalization at later stages.
Synthesis of Orthogonally Protected 2,7-Diazaspiro[3.5]nonane
A common and effective strategy involves the use of two different protecting groups, such as benzyl (Bn) and tert-butyloxycarbonyl (Boc), which can be removed under distinct conditions.
Workflow for the Synthesis of an Orthogonally Protected 2,7-Diazaspiro[3.5]nonane Scaffold
Caption: Workflow for the synthesis of an orthogonally protected 2,7-diazaspiro[3.5]nonane scaffold.
Protocol 2.1: Synthesis of 2-Benzyl-7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
This protocol is adapted from a reported synthesis of similar compounds.[6]
Lithium aluminum hydride (LAH), 2M solution in THF
Tetrahydrofuran (THF), anhydrous
Water
1 M Sodium hydroxide (NaOH) solution
Celite
Diethyl ether
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Magnesium sulfate (MgSO₄)
Procedure:
Reductive Cyclization:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C using an ice bath.
Slowly add the 2M solution of LAH in THF (4.0 eq) dropwise, maintaining the temperature below 5 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 5 hours. Monitor the reaction by TLC or LC-MS.
Cool the reaction mixture to -5 °C and quench by the sequential slow addition of water (1.0 mL per 1 g of LAH) and then 1 M NaOH solution (1.0 mL per 1 g of LAH).
Stir the resulting suspension at 0 °C for 1 hour.
Filter the suspension through a pad of Celite, washing the filter cake with diethyl ether.
Concentrate the filtrate under reduced pressure to obtain the crude spirocyclic amine intermediate, which is used in the next step without further purification.
N-Protection:
Dissolve the crude amine intermediate in DCM.
Add a saturated aqueous solution of NaHCO₃.
Cool the biphasic mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired orthogonally protected product.
Library Generation Strategies
With the orthogonally protected scaffold in hand, a diverse library can be generated through selective deprotection and subsequent derivatization of the nitrogen atoms.
Workflow for Library Generation from an Orthogonally Protected Scaffold
Mastering the Twist: Chiral Separation Strategies for Diazaspiro Scaffolds
Abstract Diazaspiro compounds have emerged as high-value scaffolds in modern drug discovery, offering distinct advantages over traditional "flat" aromatic structures by increasing character and improving physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Diazaspiro compounds have emerged as high-value scaffolds in modern drug discovery, offering distinct advantages over traditional "flat" aromatic structures by increasing
character and improving physicochemical properties. However, their rigid 3D architecture and dual-nitrogen basicity present unique challenges for chiral resolution. This guide details the separation of diazaspiro isomers using Supercritical Fluid Chromatography (SFC) and Normal Phase HPLC (NPLC), focusing on overcoming solubility issues and peak tailing through the strategic use of immobilized stationary phases and mobile phase additives.
The Chemical Challenge: Why Diazaspiro?
Diazaspiro cycles (e.g., diazaspiro[4.5]decane, diazaspiro[5.5]undecane) possess two distinct challenges:
Structural Rigidity: Unlike flexible alkyl chains, spiro-cycles act as "molecular keys." They require a highly specific steric fit within the chiral stationary phase (CSP) grooves. A column that works for a piperidine analog may fail completely for its spiro-derivative.
Basicity & Solubility: The secondary or tertiary amines in the spiro-system interact strongly with residual silanols on silica supports, causing severe peak tailing. Furthermore, these rigid lattices often exhibit poor solubility in pure alcohols or alkanes, complicating sample loading.
Method Development Strategy
The choice between SFC and HPLC is dictated by solubility and scale. SFC is the preferred "Green" starting point due to speed and solvent recovery, but NPLC remains a powerful alternative for recalcitrant isomers.
Workflow Visualization
The following decision tree outlines the logical flow for method selection.
Figure 1: Strategic workflow for selecting the separation mode based on physicochemical properties.
Protocol A: SFC Screening (The Gold Standard)
SFC is the primary technique due to the high diffusivity of supercritical CO₂, which penetrates the rigid spiro-structure effectively.
Column Selection
For diazaspiro compounds, Immobilized Polysaccharide Phases are essential. They allow the use of "forbidden" solvents (chlorinated, ethers) as modifiers to maintain solubility.
Why IG? The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) has shown exceptional selectivity for rigid bicyclic amines due to its specific "chloro-methyl" steric clefts [1].
Mobile Phase & Additives
Standard alcohols often fail to elute basic spiro-amines with good peak shape.
Modifier: Methanol (MeOH) is standard. If solubility is poor, use MeOH:DCM (80:20) . Note: This requires immobilized columns.
Additive (Crucial):
Standard: 0.2% Diethylamine (DEA) or Triethylamine (TEA).
For Severe Tailing: 0.5% Isopropylamine (IPAm) or Ethanolamine.
For MS Detection: 20mM Ammonium Hydroxide (
) in MeOH.
Screening Gradient Protocol
System: Waters UPC² or Agilent 1260 Infinity II SFC.
Parameter
Setting
Rationale
Flow Rate
3.0 mL/min (Analytical)
High speed without backpressure limits.
Back Pressure
120 - 150 bar
Maintains supercritical density.
Temperature
40°C
Balance between density and kinetics.
Gradient
5% to 55% Modifier in 6 mins
Covers wide polarity range quickly.
Hold
1 min at 55%
Ensure elution of highly retained isomers.
Protocol B: Polar Organic Mode (NPLC Alternative)
When compounds crash out in CO₂ or require 100% strong solvent, the Polar Organic Mode (POM) is the savior. This uses 100% organic solvent (Acetonitrile/Methanol) on chiral columns.
The "Magic" Mobile Phase for Spiro-Amines
A mixture of Acetonitrile (ACN) and Methanol (MeOH) with basic additives often resolves isomers that co-elute in alkane-based NPLC.
Recipe:
Solvent A: Acetonitrile (100%)
Solvent B: Methanol + 0.2% DEA + 0.1% Acetic Acid (forming a volatile salt in situ).
Isocratic Run: 90% ACN / 10% MeOH-Mix.
Mechanism: The high ACN content suppresses
interactions between the analyte and the aromatic rings of the CSP, forcing the separation to rely on the 3D steric "fit" of the spiro-rings [2].
Troubleshooting & Optimization
The "Memory Effect"
Diazaspiro amines can adsorb strongly to the column hardware or stationary phase.
Symptom: Ghost peaks in blank injections or shifting retention times.
Fix: Wash column with MeOH:Ethanolamine (95:5) for 30 mins at low flow to regenerate basic sites.
Solubility "Crash" in SFC
If the peak splits or disappears in SFC:
The compound is precipitating when the sample plug (dissolved in DMSO/MeOH) hits the non-polar CO₂ stream.
Solution: Switch the sample diluent to 50:50 MeOH:THF . THF acts as a bridge solvent, miscible with both CO₂ and the sample.
Chiral Recognition Mechanism
Understanding the interaction helps in choosing the right column.[2]
Figure 2: The "Three-Point Interaction" model. For diazaspiro compounds, the steric fit (Yellow) is the dominant discriminator.
Summary of Recommendations
Compound Characteristic
Recommended Mode
Column Family
Additive
Standard Diazaspiro
SFC
IA, IB, IG
0.2% DEA
High Basicity ()
SFC
IC, ID
0.5% IPAm
Low Solubility
SFC (with DCM)
Immobilized Only (IA, IC)
0.2% DEA
Recalcitrant Separation
Polar Organic (HPLC)
AD-H, OD-H (or Immobilized)
0.1% DEA + 0.1% HOAc
References
Daicel Corporation. (n.d.).[1] Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]
Waters Corporation. (2016).[3] SFC Method Development Guide for Chiral Purification. Retrieved from [Link]
Toribio, L., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Retrieved from [Link]
MatheO. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments. Retrieved from [Link]
improving the yield of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane synthesis
Executive Summary & Chemical Context The synthesis of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane is a critical workflow in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). This spirocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
The synthesis of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane is a critical workflow in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). This spirocyclic scaffold acts as a conformationally restricted bioisostere of morpholine and piperazine, offering improved metabolic stability and lowered lipophilicity (LogD).
However, the synthesis is notoriously difficult due to two main factors:
Steric Strain: Forming the quaternary spiro-carbon on the strained azetidine ring.
Orthogonality Issues: Maintaining the integrity of the Carbobenzyloxy (Cbz) group during the harsh cyclization conditions required to form the morpholine ring.
This guide moves beyond standard literature to address the "hidden" yield-killers in this protocol, focusing on the Titanium-Mediated Strecker Protocol and the One-Pot Cyclization strategy.
The Optimized Synthetic Pathway
The traditional route (standard Strecker reaction) often stalls at 30-40% yield due to reversibility and poor nitrile hydrolysis. The optimized protocol below utilizes Titanium(IV) isopropoxide to drive imine formation and a stepwise reduction-cyclization to maximize throughput.
Phase 1: The Titanium-Mediated Strecker (The Quaternary Center)
Objective: Install the nitrogen at the spiro-center (Position 5) and the carbon backbone for the morpholine ring.
Imine Formation: Dissolve 1-Cbz-3-azetidinone (1.0 eq) in dry DCM. Add 2-aminoethanol (1.1 eq) and Ti(OiPr)4 (1.5 eq) .
Why Ti(OiPr)4? It acts as a Lewis acid to activate the ketone and a water scavenger, pushing the equilibrium toward the imine. Without this, conversion rarely exceeds 60%.
Cyanation: Cool to 0°C. Add TMSCN (1.5 eq) dropwise. Stir at RT for 12h.
Workup: Quench with saturated NaHCO3. The titanium will form a white precipitate. Filter through Celite (critical to prevent emulsion).
Phase 2: Nitrile Hydrolysis & Cyclization (The Yield Bottleneck)
Objective: Convert the nitrile to the ester/alcohol and close the ether ring (Position 8).
The Issue: Acid hydrolysis of the nitrile often cleaves the Cbz group.
The Fix:Pinner Reaction followed by Reductive Cyclization .
Protocol:
Pinner Reaction: Treat the crude nitrile with HCl/MeOH (dry) at 0°C -> RT. This forms the imidate/ester without harsh heating.
Reduction: React the intermediate ester with LiBH4 (2.0 eq) in THF.
Note: LiBH4 is chemoselective; it reduces the ester to the alcohol without touching the Cbz carbamate. Avoid LiAlH4, which may attack the Cbz.
Cyclization (Mitsunobu vs. Dehydration):
Preferred Method:Acid-Mediated Dehydration . Dissolve the diol intermediate in Toluene. Add catalytic p-TsOH (0.1 eq) and heat to reflux with a Dean-Stark trap.
Yield Tip: If the diol cyclization is sluggish, convert the primary alcohol to a mesylate (MsCl, Et3N, 0°C) and then treat with NaH in THF to force the ring closure (Williamson Ether Synthesis).
Critical Process Parameters (CPP) & Data
The following table summarizes the impact of key variables on the overall isolated yield of the spiro-morpholine.
Variable
Condition A (Standard)
Condition B (Optimized)
Yield Impact
Mechanism of Action
Lewis Acid
None (protic catalysis)
Ti(OiPr)4 (1.5 eq)
+25%
Dehydrating agent drives imine formation to completion.
Cyanide Source
KCN / AcOH
TMSCN
+15%
TMSCN is soluble in DCM; avoids biphasic issues and enhances nucleophilicity.
Reductant
LiAlH4
LiBH4
+10%
Prevents side-reaction cleavage of the Cbz protecting group.
Cyclization
H2SO4 / Heat
MsCl -> NaH
+20%
Avoids acid-catalyzed polymerization/decomposition of the spiro-amine.
Troubleshooting Guide (Q&A)
Q1: My Strecker reaction mixture turned into a gel, and I can't extract the product.
Diagnosis: This is caused by titanium salts polymerizing upon water addition.
Solution: Do not just add water. Quench the reaction with a solution of Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 2 hours. This solubilizes the titanium, allowing for a clean phase separation.
Q2: I am losing the Cbz group during the nitrile hydrolysis step.
Diagnosis: The acidic conditions (usually HCl/reflux) are too harsh.
Solution: Switch to a mild oxidative hydrolysis . Treat the nitrile with K2CO3 and H2O2 in DMSO at 0°C. This converts the nitrile to the primary amide without touching the Cbz. You can then reduce the amide to the amine (though this changes the route slightly) or use the Pinner condition (HCl/MeOH at 0°C) strictly.
Q3: The final cyclization yields are low (<20%), and I see multiple spots on TLC.
Diagnosis: Intermolecular polymerization is competing with intramolecular cyclization.
Solution:High Dilution Technique. Perform the cyclization step at a concentration of 0.01 M to 0.05 M . If using the Mesylate/NaH route, add the NaH slowly to the diluted solution of the mesylate.
Q4: The product is water-soluble and hard to purify.
Diagnosis: The secondary amine (position 5) and the ether oxygen make the molecule polar.
Solution: Do not use normal phase silica immediately.
Perform an acid-base extraction: Acidify to pH 3, wash with ether (removes non-basic impurities), basify aqueous layer to pH 10, extract with DCM/IPA (3:1).
Use C18 Reverse Phase Flash Chromatography with a water/acetonitrile gradient (0.1% Formic Acid).
Visualizing the Pathway
The following diagram outlines the logical flow and decision points for the optimized synthesis.
Caption: Optimized workflow prioritizing Cbz stability and cyclization efficiency via the Pinner/Mesylate route.
References
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322.
Context: Foundational text on the utility and general synthesis of spiro[3.5] systems.
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529.
Context: Specific protocols for azetidine-based spirocycles and handling the qu
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
Context: Authoritative source for Cbz stability conditions (Pinner reaction vs. Acid Hydrolysis).
Maimone, T. J., et al. (2016). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.
Optimization
Technical Support Center: Synthesis of Spiro[3.5]nonane Systems
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of spiro[3.5]nonane systems. This guide is designed for researchers, medicinal chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of spiro[3.5]nonane systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with constructing this valuable scaffold. The inherent three-dimensional nature and conformational rigidity of spiro[3.5]nonane derivatives make them highly attractive in medicinal chemistry for improving pharmacological properties like potency and selectivity.[1][2] However, the synthesis of these structures, which feature a strained cyclobutane ring spiro-fused to a cyclohexane ring, presents distinct challenges.
This document provides practical, field-tested advice in a question-and-answer format, focusing on troubleshooting common experimental hurdles and answering frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to overcome synthetic obstacles and accelerate your research.
Part 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of spiro[3.5]nonane systems.
Q1: My cycloaddition reaction to form the spiro-cyclobutane ring is failing or giving very low yields. What are the likely causes and how can I fix it?
This is a common bottleneck, often related to the formation of the strained four-membered ring. The success of [2+2] or [3+2] cycloadditions in this context is highly dependent on the precursors and reaction conditions.
Causality Behind the Challenge:
The primary hurdles are often the high activation energy required to form the strained cyclobutane ring and competing side reactions. For instance, in ketene [2+2] cycloadditions, the ketene intermediate can be prone to polymerization or reaction with other nucleophiles if not efficiently trapped by the alkene.[3] Similarly, 1,3-dipolar cycloadditions can be sensitive to the electronic nature and steric hindrance of both the dipole and the dipolarophile.[4][5]
Technical Support Center: Optimization of Reaction Conditions for Diazaspiro Cyclization
Welcome to the Technical Support Center for Diazaspiro Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Diazaspiro Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of diazaspirocyclic compounds. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your diazaspiro cyclization experiments. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Problem 1: Low or No Product Yield
A low yield of the desired diazaspirocycle is a frequent challenge. The underlying cause can range from reagent quality to suboptimal reaction parameters.
Possible Causes and Recommended Solutions:
Potential Cause
Troubleshooting Steps & Scientific Rationale
Impure Starting Materials
Impurities in your precursors, such as the initial ketone, amine, or dipolarophile, can inhibit the catalyst or participate in side reactions. Solution: Purify all starting materials by recrystallization or column chromatography. Confirm purity via NMR or melting point analysis before use.[1]
Inactive or Degraded Catalyst/Reagents
The catalytic activity is paramount for many cyclization strategies. Phosphine catalysts can oxidize if not handled under inert conditions, and other catalysts or reagents may degrade over time. Solution: Use fresh, high-purity catalysts and reagents.[1][2] If applicable, handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen). For reactions like phosphine-catalyzed [3+2] cycloadditions, ensure the phosphine is of high purity.[2]
Suboptimal Reaction Temperature
Temperature significantly influences reaction rates. An insufficient temperature may lead to a stalled reaction, while excessive heat can cause decomposition of reactants, intermediates, or products. Solution: Systematically screen a range of temperatures. Start with established literature conditions and incrementally increase or decrease the temperature, monitoring the reaction progress by TLC or LC-MS.[2][3] For instance, in some domino radical bicyclizations, using an initiator like triethylborane (Et₃B) allows for milder conditions (room temperature) compared to AIBN, which requires higher temperatures.[2]
Incorrect Solvent Choice
The solvent polarity and coordinating ability can dramatically affect the reaction pathway and the stability of intermediates. Solution: Conduct a solvent screen with a variety of aprotic and protic solvents. For instance, in silver-catalyzed tandem cyclizations, ethanol has been shown to be an effective solvent.[4] Ensure the solvent is anhydrous, especially for moisture-sensitive reactions.[2]
Insufficient Reaction Time
The reaction may not have reached completion. Solution: Monitor the reaction over a longer period. Take aliquots at different time points to determine the optimal reaction time. Be aware that prolonged reaction times can sometimes lead to the formation of byproducts.[2]
Problem 2: Poor Diastereoselectivity
Controlling the stereochemical outcome is often a critical goal in the synthesis of complex molecules. Low diastereoselectivity can be influenced by several factors.
Possible Causes and Recommended Solutions:
Potential Cause
Troubleshooting Steps & Scientific Rationale
Suboptimal Temperature
Diastereoselectivity is often temperature-dependent. Lower temperatures generally favor the kinetically controlled product, which may be the desired diastereomer. Solution: Perform the reaction at a lower temperature. This can slow down the reaction but often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[2]
Inappropriate Catalyst or Ligand
For catalyzed reactions, the choice of catalyst and its associated ligands is crucial for inducing stereoselectivity. Solution: Screen a variety of catalysts and ligands. For asymmetric syntheses, chiral catalysts, such as those based on rhodium or copper with specific chiral ligands, can provide high levels of diastereocontrol.[2][5]
Solvent Effects
The solvent can influence the conformation of the transition state, thereby affecting the facial selectivity of the cyclization. Solution: Experiment with a range of solvents with varying polarities. The optimal solvent will depend on the specific reaction mechanism and substrates.[6]
Steric Hindrance
The steric bulk of substituents on the reacting partners can play a significant role in directing the stereochemical outcome. Solution: If possible, modify the starting materials to introduce or alter sterically demanding groups to favor the formation of one diastereomer over the other.[2]
Presence of Additives
Additives can influence the reaction environment and the nature of the catalytic species. Solution: Investigate the effect of additives. For example, in some [3+2] cycloadditions, the addition of a Brønsted acid like benzoic acid can promote the reaction and improve diastereoselectivity.[2]
Problem 3: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired diazaspirocycle.
Possible Causes and Recommended Solutions:
Potential Cause
Troubleshooting Steps & Scientific Rationale
Premature Quenching of Intermediates
In radical reactions, for example, the premature quenching of a radical intermediate can lead to undesired byproducts. Solution: Optimize the concentration of the quenching agent. In domino radical bicyclizations using Bu₃SnH, a slow addition of the reagent can maintain a low steady-state concentration, favoring the desired cyclization cascade over premature reduction.[2]
Alternative Reaction Pathways
The reaction conditions may favor a competing reaction pathway. For instance, in the diaza-Nazarov cyclization, substrates with certain substitution patterns can undergo a competing 6π-electrocyclization.[7][8] Solution: Modify the reaction conditions (e.g., catalyst, solvent, temperature) to disfavor the alternative pathway. A thorough understanding of the potential competing mechanisms is crucial for targeted optimization.
Decomposition of Starting Materials or Product
The reaction conditions may be too harsh, leading to the degradation of sensitive functional groups. Solution: Employ milder reaction conditions. This could involve using a more active catalyst that allows for lower reaction temperatures or shorter reaction times.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practical aspects of diazaspiro cyclization reactions.
Q1: What are the most common strategies for synthesizing diazaspirocycles?
There are several powerful methods for constructing diazaspirocyclic frameworks. Some of the most prevalent include:
[3+2] Cycloaddition Reactions: These reactions, often involving azomethine ylides, are highly effective for the synthesis of five-membered nitrogen-containing rings.[9]
Domino Radical Bicyclization: This strategy allows for the rapid construction of complex polycyclic systems in a single step.[10]
Silver-Catalyzed Tandem Cyclization: This atom-economical method is useful for synthesizing a variety of azaoxa- and diazaspirocycles from alkynes.[4]
Phosphine-Catalyzed Annulations: These reactions provide access to various spirocyclic systems, often with high regio- and diastereoselectivity.[11]
Diaza-Nazarov Cyclization: This electrocyclization reaction is a powerful tool for the synthesis of pyrazole-containing diazaspirocycles.[7][8][12]
Q2: How do I choose the appropriate catalyst for my diazaspiro cyclization?
The choice of catalyst is highly dependent on the specific reaction type and the desired outcome.
For asymmetric [3+2] cycloadditions , chiral phosphoric acids or metal complexes (e.g., Cu(OAc)₂) with chiral ligands are often employed to achieve high enantioselectivity.[2]
In silver-catalyzed tandem cyclizations , cationic silver salts, often stabilized with ligands like 1,10-phenanthroline, are effective.[4]
For phosphine-catalyzed annulations , the choice of phosphine (e.g., triphenylphosphine) can be critical, and its electronic and steric properties should be considered.[2]
Diaza-Nazarov cyclizations can be promoted by Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids.[7][8]
Q3: What is the role of the solvent in diazaspiro cyclization reactions?
The solvent can play multiple roles in a chemical reaction. It can influence:
Solubility: Ensuring all reactants are in the same phase is crucial for an efficient reaction.
Reaction Rate: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate.
Selectivity: As mentioned in the troubleshooting guide, the solvent can impact the diastereoselectivity of a reaction.[6]
A systematic screening of solvents is often a necessary step in the optimization process.
Q4: Can you provide a general experimental protocol for a [3+2] cycloaddition to synthesize a diazaspirocycle?
The following is a general procedure for a three-component synthesis of spirooxindole-pyrrolidines, a class of diazaspirocycles.[2]
Protocol: Three-Component [3+2] Cycloaddition
Reactant Preparation: In a microwave vial, combine the olefinic oxindole (1.0 equiv.), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv.), and the aryl aldehyde (1.1 equiv.).
Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv.) as the catalyst.
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired spirooxindole-pyrrolidine.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is key to successful optimization. The following diagrams illustrate some of the core concepts discussed in this guide.
Caption: A logical workflow for troubleshooting low product yield in diazaspiro cyclization reactions.
Caption: A simplified mechanistic pathway for the phosphine-catalyzed [3+2] annulation to form a diazaspirocycle.[13]
Caption: A generalized mechanism for the silver-catalyzed tandem cyclization to form diazaspirocycles.[4]
References
BenchChem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
Organic Letters. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Available from: [Link]
PubMed. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Available from: [Link]
RSC Publishing. Denitrative imino-diaza-Nazarov cyclization: synthesis of pyrazoles. Available from: [Link]
Thieme. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]
PMC. Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines. Available from: [Link]
ChemRxiv. Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. Available from: [Link]
RSC Publishing. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Available from: [Link]
University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
PubMed. Phosphine-catalyzed [4+1] annulation of 1,3-(aza)dienes with maleimides: highly efficient construction of azaspiro[4.4]nonenes. Available from: [Link]
PMC. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Available from: [Link]
PMC. A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]
ResearchGate. Synthesis of Spiro[indazole-3,3'-indolin]-2'-ones via [3+2] Dipolar Cycloaddition of Arynes with 3-Diazoindolin-2-ones and Indazolo[2,3-c]quinazolin-6(5H)-ones by Subsequent Thermal Isomerization. Available from: [Link]
BenchChem. A Comparative Guide to the Synthesis of Azaspirocycles.
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]
The Royal Society of Chemistry. Denitrative Imino-Diaza-Nazarov Cyclization: Synthesis of Pyrazoles. Available from: [Link]
PMC. Highly Efficient Cascade Reaction for Selective Formation of Spirocyclobutenes from Dienallenes via Palladium-Catalyzed Oxidative Double Carbocyclization–Carbonylation–Alkynylation. Available from: [Link]
PMC. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Available from: [Link]
BenchChem. Troubleshooting low yields in the oxidative cyclization of chalcones.
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
PMC. Diastereoselective synthesis of dispirooxindoles via [3+2] cycloaddition of azomethine ylides to 3-phenacylideneoxindoles and evaluation of their cytotoxicity. Available from: [Link]
ACS Omega. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. Available from: [Link]
ChemRxiv. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Available from: [Link]
Uniba.it. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]
ChemRxiv. Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. Available from: [Link]
Organic Syntheses. tert-BUTYL 2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Available from: [Link]
stability issues of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane in solution
This technical guide addresses the stability, handling, and troubleshooting of 2-Cbz-8-oxa-2,5-diaza-spiro[3.5]nonane (and related spirocyclic amine scaffolds). It is designed for researchers observing anomalous behavior...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, handling, and troubleshooting of 2-Cbz-8-oxa-2,5-diaza-spiro[3.5]nonane (and related spirocyclic amine scaffolds). It is designed for researchers observing anomalous behavior in solution, such as precipitation, LCMS mass shifts, or NMR broadening.
The most frequently reported "instability" of 2-Cbz-8-oxa-2,5-diaza-spiro[3.5]nonane in solution is not actual chemical degradation, but rather atmospheric CO₂ capture .
Mechanism: The free secondary amine at position 5 (N5) is nucleophilic. Despite being adjacent to the quaternary spiro-carbon (C4), it remains reactive enough to attack atmospheric carbon dioxide, forming a carbamic acid . In non-polar solvents (DCM, Toluene) or concentrated solutions, this carbamic acid reacts with another equivalent of the amine to form an insoluble ammonium carbamate salt .
Symptom: Clear solutions turn cloudy or deposit a white solid within hours of exposure to air.
LCMS Artifact: You may observe a peak at M+44 (Carbamic acid) or a complex salt cluster.
Cbz Rotamerism (NMR Confusion)
Users often report "impurities" in the proton NMR spectrum (doubled peaks, broad humps).
Explanation: The Carbobenzyloxy (Cbz) group on the azetidine nitrogen (N2) exhibits restricted rotation around the N-CO bond. This creates distinct cis and trans rotamers that exchange slowly on the NMR timescale at room temperature.
Verdict: This is intrinsic to the molecule, not a sign of degradation.
Azetidine Ring Strain
The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).
Risk Factor: While the Cbz group stabilizes the nitrogen, strong acidic conditions (pH < 2) or strong nucleophiles can trigger ring-opening, especially if the solution is heated.
Degradation Pathway: Acid-catalyzed hydrolysis leads to ring-opening of the azetidine, destroying the spiro architecture.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My sample precipitated in the LC vial / NMR tube."
Q: I dissolved the compound in CDCl₃, and it was clear. Next morning, there is a white solid. Is it polymerizing?A: It is likely Ammonium Carbamate formation , not polymerization.
Diagnostic: Add a drop of dilute acid (acetic acid) or shake with aqueous NaHCO₃. If the solid dissolves and the original compound is recovered, it was a reversible CO₂ adduct.
Fix:
Filter the solid; it is likely the salt form.
Wash the solid with aqueous base (sat. NaHCO₃) and extract with DCM to regenerate the free amine.
Prevention: Store solutions under Argon/Nitrogen. Use septum-capped vials.
Scenario B: "LCMS shows a mass of M+16 or M+32."
Q: I see a growing peak at M+16. Is the Cbz group falling off?A: No, Cbz cleavage gives M-134. M+16 indicates N-Oxidation .
Cause: Secondary amines in spiro-morpholine systems can slowly oxidize to N-oxides in the presence of peroxides (common in aged THF or Ethers) or under intense light.
Fix:
Check your solvent quality. Use fresh, inhibitor-free solvents.
Store the solid compound at -20°C in the dark.
Scenario C: "NMR peaks are broad and split."
Q: The purity looks bad by NMR. All peaks are doubled.A: This is Rotamerism , a physical phenomenon, not chemical impurity.
Validation Protocol: Run the NMR experiment at 50°C or 60°C .
Result: If the peaks coalesce into sharp singlets, the compound is pure. The heat speeds up the rotation, averaging the signals.
Result: If peaks remain split, you may have a diastereomeric impurity or a degradation product.
Part 3: Data & Visualization
Stability Matrix
Solvent System
Stability Rating
Primary Risk
Recommended Storage
DCM / Chloroform
Moderate
CO₂ Absorption (Carbamate ppt)
< 24h, Argon sealed
DMSO / DMF
High
Hygroscopicity (Water uptake)
Inert atmosphere, Desiccator
Methanol / Ethanol
Moderate
Transesterification (Slow, weeks)
-20°C
Water / Buffer (pH 7)
Low (Solubility)
Precipitation (Lipophilic Cbz)
Use co-solvent (AcCN/DMSO)
Acidic Media (pH < 2)
Critical
Azetidine Ring Opening
Avoid prolonged exposure
Degradation & Interaction Pathways[1]
Caption: Primary instability pathways for spirocyclic secondary amines. Red path indicates the most common "false positive" for degradation (CO2 capture).
Part 4: Standard Operating Procedure (SOP) for Handling
To ensure reproducibility in biological assays or synthesis:
Reconstitution:
Prefer DMSO for stock solutions (typically 10-20 mM).
Avoid storing in CDCl₃ for >4 hours unless sealed under Argon. Chloroform often contains traces of HCl (which opens the ring) or Phosgene (which reacts with amines).
Neutralization:
If the compound was purchased as a salt (e.g., Oxalate or HCl salt), the free base must be generated carefully.
Protocol: Partition between DCM and saturated NaHCO₃. Do not use strong bases like NaOH, as high pH can induce side reactions or hydrolysis of the Cbz ester.
LCMS Analysis:
Use a Basic Modifier (Ammonium Bicarbonate or Ammonia) in the mobile phase if possible. Acidic mobile phases (Formic acid) are acceptable for short runs but may show broad peaks due to protonation kinetics of the hindered amine.
References
Spirocyclic Scaffold Stability: Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link
Amine-CO2 Reaction Kinetics: Vaidya, P. D., & Kenig, E. Y. (2007). "CO2-alkanolamine reaction kinetics: A review of recent studies." Chemical Engineering & Technology, 30(11), 1467-1474. Link
Cbz Rotamerism in NMR: Wipf, P., et al. (1998). "Rotamer Studies of Cbz-Protected Amino Acids." Journal of Organic Chemistry, 63(20), 7132–7133.
Azetidine Ring Strain: Padwa, A. (Ed.). (2004). Carbon-13 NMR of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link
Troubleshooting
Technical Support Center: Synthesis of 8-Oxa-2,5-diaza-spiro[3.5]nonanes
Document ID: TSC-SN-2026-02-18 For: Researchers, scientists, and drug development professionals. Introduction The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-SN-2026-02-18
For: Researchers, scientists, and drug development professionals.
Introduction
The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements. However, the synthesis of this spirocycle, which incorporates a strained four-membered azetidine ring, is often fraught with challenges. Low yields, competing side reactions, and purification difficulties are common hurdles.
This technical support guide provides field-proven insights and troubleshooting strategies to navigate the complexities of this synthesis. The information is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of the 8-Oxa-2,5-diaza-spiro[3.5]nonane core. A general synthetic approach is depicted below, which involves the intramolecular cyclization of a suitably functionalized morpholinone precursor.
Caption: Competing reaction pathways in spiro-azetidine formation.
Prevention Strategies:
Strategy
Rationale
High Dilution
As detailed above, reduces the probability of intermolecular collisions.
Slow Addition
Adding the precursor slowly to the reaction vessel keeps its instantaneous concentration low, favoring intramolecular cyclization.
Temperature Control
Lowering the reaction temperature can sometimes slow down the rate of intermolecular reactions more than the intramolecular cyclization.
Question 3: My NMR analysis shows the presence of an unexpected isomer. What could have happened?
Answer:
Isomer formation can occur through several pathways depending on the specifics of your synthetic route. One possibility is a rearrangement reaction. For instance, under certain conditions, attempts to form a four-membered ring can lead to the formation of a more stable five-membered ring through rearrangement pathways.
[1]
Another possibility, if there are multiple reactive sites, is the formation of a constitutional isomer. A thorough analysis of your starting materials and intermediates for any impurities that could lead to alternative reaction pathways is recommended.
Purification Challenges
Question 4: I'm having difficulty purifying my final 8-Oxa-2,5-diaza-spiro[3.5]nonane product. It seems to be very polar and streaks on my silica gel column.
Answer:
The presence of two nitrogen atoms makes this class of compounds relatively polar and basic. This can lead to strong interactions with the acidic silanol groups on standard silica gel, causing poor peak shape and difficult separation.
Purification Strategies:
Method
Description
Reverse-Phase HPLC
This is often the most effective method for purifying polar, basic compounds. A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can provide excellent resolution. [2][3]
Treated Silica Gel
You can pre-treat your silica gel by slurrying it with a solvent containing a small amount of a volatile base, such as triethylamine (~1%), to neutralize the acidic sites. This can significantly improve the chromatography of basic compounds.
Ion-Exchange Chromatography
For larger scale purifications, ion-exchange chromatography can be a powerful tool to separate your basic product from neutral or acidic impurities. [4]
Crystallization/Salt Formation
If your product is a solid, crystallization can be an excellent purification method. Alternatively, forming a salt (e.g., a hydrochloride or oxalate salt) can often induce crystallization and facilitate purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to ensure success in this synthesis?
A1: The two most critical stages are the activation of the precursor (e.g., mesylation) and the intramolecular cyclization. Ensuring the activation step goes to completion is vital, as unreacted starting material will complicate the subsequent steps. The cyclization must be performed under high-dilution conditions to prevent polymerization.
Q2: Are there alternative methods for forming the azetidine ring in this spirocyclic system?
A2: Yes, while intramolecular SN2 is common, other methods for azetidine synthesis exist, such as photochemical reactions (e.g., the aza-Paterno-Büchi reaction) or the intramolecular aminolysis of epoxides. [5][6][7]However, applying these to a spirocyclic system would require a custom-designed precursor.
Q3: How can I confirm the formation of the spirocyclic structure?
A3: A combination of analytical techniques is essential:
Mass Spectrometry (MS): To confirm the molecular weight of the product.
¹H and ¹³C NMR: To confirm the overall structure. Look for the characteristic shifts of the protons and carbons in the strained azetidine ring.
2D NMR (COSY, HSQC, HMBC): Crucial for unambiguously assigning the connectivity and confirming the spirocyclic nature of the compound.
Q4: What safety precautions should I take during this synthesis?
A4: Standard laboratory safety practices are a must. Additionally, be aware that many reagents used in this synthesis are hazardous. For example, strong bases like sodium hydride are pyrophoric and react violently with water. Acylating agents like mesyl chloride are corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Intramolecular Cyclization to form Boc-protected 8-Oxa-2,5-diaza-spiro[3.5]nonane
This is a general guideline and may require optimization for your specific substrate.
Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add dry, degassed solvent (e.g., DMF or acetonitrile) to constitute 90% of the final reaction volume.
Base Addition: Add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil to the solvent and stir.
Precursor Addition: Dissolve the mesylated precursor (1.0 equivalent) in the remaining 10% of the dry, degassed solvent. Add this solution to the dropping funnel.
Reaction: Add the precursor solution dropwise to the stirred suspension of sodium hydride over a period of 4-8 hours. The slow addition is critical to maintain high dilution.
Monitoring: Monitor the reaction by LC-MS to follow the disappearance of the starting material.
Quenching: Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of isopropanol, followed by water.
Workup: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product using one of the methods described in the "Purification Challenges" section.
Protocol 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
Kim, B., et al. (2023). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Polymers, 15(7), 1695. Available from: [Link]
Couture, G. P., & Williams, V. E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2854-2868. Available from: [Link]
Zhang, Y., et al. (2022). Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules, 23(6), 2639-2650. Available from: [Link]
Kuzhelev, A. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. Available from: [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]
Jamieson, A. G., et al. (2018). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry.
Streuff, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 893-900. Available from: [Link]
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1284000. Available from: [Link]
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
Encyclopedia.pub. (2021).
Maciá, B., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6116. Available from: [Link]
Dherange, D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735-745.
BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
Kump, K., & Williams, V. E. (2019). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. ACS Chemical Biology, 14(9), 2035-2043.
Ambeed.com. (n.d.). Reactions of Piperazines.
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Ingle, V. N., et al. (2009). Synthesis and Biological Activities of Glycoconjugated Spiro Triones. International Journal of PharmTech Research, 1(3), 605-609.
BioProcess International. (2016).
ResearchGate. (2025). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.
Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Rodrigues, R. C., et al. (2015). Strategies for the one-step immobilization-purification of enzymes as industrial biocatalysts. Biotechnology Advances, 33(5), 635-647.
Scite.ai. (n.d.). Spiro [3.5] nonane1.
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1).
Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
BenchChem. (2025). Navigating the Bioactivity of Spiro[3.
Technical Support Center: Scaling Up the Synthesis of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane
Introduction: Welcome to the technical support center for the synthesis and scale-up of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane. This spirocyclic scaffold, incorporating both an azetidine and a morpholine moiety, represen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support center for the synthesis and scale-up of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane. This spirocyclic scaffold, incorporating both an azetidine and a morpholine moiety, represents a class of three-dimensional structures increasingly sought after in drug discovery for their potential to offer improved physicochemical properties.[1] However, their synthesis, particularly at scale, presents unique challenges related to ring strain, functional group compatibility, and purification.
This guide is structured to provide not just protocols, but the underlying scientific rationale for key experimental choices. It is designed for researchers and process chemists to navigate the common pitfalls encountered during synthesis and scale-up, ensuring a robust, safe, and efficient process.
Proposed Synthetic Pathway Overview
The recommended pathway is a robust, multi-step synthesis designed for scalability. It begins with the commercially available or readily synthesized N-Cbz-azetidin-3-one and proceeds through three key transformations:
Carbon-Carbon Bond Formation: A base-catalyzed Henry (nitroaldol) reaction to install a nitromethane unit at the C3 position.
Nitro Group Reduction: Catalytic hydrogenation to convert the nitro group into a key primary amine, forming the versatile 3-(aminomethyl)-3-hydroxyazetidine intermediate.
Morpholine Ring Formation: A two-step sequence involving acylation with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form a spirocyclic lactam, which is subsequently reduced to the target morpholine.
Caption: High-level overview of the synthetic route.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each question is designed to tackle a specific experimental challenge.
Step 1 & 2: Synthesis of the Amino Alcohol Intermediate
Question: My Henry reaction (Step 1) is sluggish and gives a low yield of the nitro alcohol. What factors should I investigate?
Answer:
The Henry reaction is highly sensitive to the base, solvent, and temperature.
Base Selection: The choice of base is critical. While common bases like NaOH or KOH can be used, they can sometimes lead to side reactions. Consider using a milder, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) to minimize degradation of the azetidine ring.
Solvent System: The reaction is typically run in a protic solvent like methanol or ethanol to facilitate proton exchange. Ensure your nitromethane and solvent are anhydrous if using strong, water-sensitive bases.
Temperature Control: The reaction is exothermic. Running it at lower temperatures (0-5 °C) can improve selectivity and prevent the formation of elimination byproducts (dehydrated nitroalkene). A slow, dropwise addition of the base to the solution of the ketone and nitromethane is crucial for temperature management on a larger scale.
Scale-Up Insight: At scale, inadequate mixing can create "hot spots" where the local concentration of base is high, leading to byproduct formation. Ensure your reactor has sufficient agitation.
Question: The catalytic hydrogenation (Step 2) to reduce the nitro group is incomplete or shows catalyst poisoning. How can I improve this step?
Answer:
Catalytic hydrogenation of nitro groups can be challenging.
Catalyst Choice & Loading: Raney Nickel is a cost-effective choice for this reduction and is generally robust. However, if you experience issues, consider using a noble metal catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). Catalyst loading is also important; a typical loading is 5-10 mol% (w/w) relative to the substrate.
Catalyst Poisoning: The most common cause of catalyst deactivation is the presence of sulfur or other impurities from previous steps. Ensure your nitro alcohol intermediate is purified thoroughly before hydrogenation. An activated carbon wash of the intermediate solution can sometimes remove catalyst poisons.
Reaction Conditions:
Pressure: Increasing the hydrogen pressure (from 50 psi up to 500 psi in a suitable reactor) will significantly increase the reaction rate.
Solvent: A protic solvent like methanol or ethanol is ideal. The addition of a small amount of acetic acid can sometimes accelerate the reduction of aliphatic nitro groups, but care must be taken as it can also promote side reactions.
Alternative Reductants: If catalytic methods fail, chemical reduction using agents like iron powder in acidic medium (e.g., Fe/NH₄Cl) is a classical and scalable alternative, although workup can be more intensive.
Step 3: Spirocyclic Lactam Formation
Question: During the acylation with chloroacetyl chloride, I observe significant byproduct formation, including di-acylated material. How can I improve selectivity?
Answer:
This step aims to selectively acylate the primary amine in the presence of a tertiary alcohol.
Controlled Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is typical. However, if di-acylation (acylation of the hydroxyl group) is an issue, reduce the equivalents to 1.0.
Reverse Addition: At scale, a "reverse addition" protocol, where the solution of the amino alcohol is slowly added to the solution of chloroacetyl chloride and a non-nucleophilic base (like Diisopropylethylamine, DIPEA) at low temperature (<-10 °C), can maintain a low concentration of the nucleophile and improve selectivity.
Temperature is Key: This is a very fast and exothermic reaction. Maintaining a low temperature throughout the addition is critical to prevent side reactions and decomposition.
Question: The intramolecular cyclization to form the lactam (Williamson Ether Synthesis) is low-yielding. What is the likely cause?
Answer:
The success of this Sₙ2 cyclization depends on minimizing competing intermolecular reactions.
High Dilution Principle: On a lab scale, running the reaction at high dilution (e.g., 0.01-0.05 M) favors the intramolecular cyclization over intermolecular polymerization. While true high dilution is not practical at industrial scale, a semi-batch process where the substrate is added slowly to a heated solution of the base can mimic these conditions.
Choice of Base and Solvent: A strong, non-nucleophilic hydride base like Sodium Hydride (NaH) is ideal. It irreversibly deprotonates the alcohol, creating the alkoxide nucleophile. The solvent must be anhydrous and aprotic, with tetrahydrofuran (THF) or dimethylformamide (DMF) being common choices. Ensure your starting material and solvent are scrupulously dry, as water will quench the NaH.
Temperature: The reaction may require heating (e.g., 50-70 °C in THF) to proceed at a reasonable rate. Monitor the reaction by HPLC or TLC to avoid prolonged heating which can lead to decomposition.
Step 4: Final Lactam Reduction
Question: The final reduction of the spirocyclic lactam with Lithium Aluminum Hydride (LiAlH₄) is hazardous to scale up. Are there safer, scalable alternatives?
Answer:
Yes, while LiAlH₄ is highly effective, its pyrophoric nature and violent quenching procedure are significant safety concerns at scale.
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are excellent and safer alternatives for reducing amides.[2] They are less reactive with water and the workup is generally simpler. The reaction is typically run in THF at reflux.
Process Safety for LiAlH₄: If LiAlH₄ must be used, strict safety protocols are mandatory.
Thermal Management: The reaction is highly exothermic. The LiAlH₄ should be added portion-wise at low temperature, and the reaction should be allowed to warm slowly. A reactor with excellent cooling capacity is essential.
Quenching: The Fieser workup (sequential, slow addition of water, then 15% NaOH solution, then more water) is a standard and relatively safe method for quenching LiAlH₄ reactions at scale, as it produces a granular, filterable aluminum salt precipitate. Never add water quickly to an unreacted slurry of LiAlH₄.
General FAQs
Question: Why is a Carboxybenzyl (Cbz) group used as the protecting group on the azetidine nitrogen?
Answer:
The choice of a protecting group is a strategic decision based on the downstream reaction conditions.[3]
Stability: The Cbz group is stable to the basic conditions of the Henry reaction and the strongly basic conditions of the NaH-mediated cyclization. It is also stable to many reducing agents that do not involve catalytic hydrogenation.
Orthogonality: A key feature is that it can be removed under neutral conditions via catalytic hydrogenation (H₂, Pd/C), which would not affect other common protecting groups like Boc or Fmoc if they were present elsewhere in the molecule. This provides a strategic handle for late-stage functionalization of the other nitrogen (N5) if desired.[4]
Question: What are the critical In-Process Controls (IPCs) for monitoring this synthesis?
Answer:
Effective IPCs are crucial for a successful scale-up.
HPLC: High-Performance Liquid Chromatography is the workhorse. It should be used to monitor the disappearance of starting material and the appearance of the product at every step. A stable internal standard can be used for quantitative analysis of conversion.
TLC: Thin-Layer Chromatography is a rapid, qualitative tool for quick checks of reaction progress on the manufacturing floor.
¹H NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation of isolated intermediates and the final product.
Karl Fischer Titration: To ensure dryness of solvents and reagents for moisture-sensitive steps like the NaH-mediated cyclization.
Quantitative Data Summary
The following table provides target parameters for a well-optimized process. Actual results may vary based on scale and equipment.
Step
Key Reagents
Typical Yield
Target Purity (by HPLC)
1. Henry Reaction
N-Cbz-azetidin-3-one, Nitromethane, DBU
80-90%
>95%
2. Nitro Reduction
H₂, Raney Ni
85-95%
>98%
3a/3b. Lactam Formation
Chloroacetyl chloride, NaH
70-80% (2 steps)
>97%
4. Lactam Reduction
BH₃·THF or LiAlH₄
80-90%
>99%
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Cbz-3-(aminomethyl)-3-hydroxyazetidine (Intermediate C)
Henry Reaction: To a solution of N-Cbz-azetidin-3-one (1.0 eq) and nitromethane (3.0 eq) in methanol at 0 °C, add DBU (1.2 eq) dropwise over 1 hour. Stir the reaction at 0-5 °C for 12-16 hours until HPLC analysis shows complete consumption of the starting material. Quench the reaction by adding acetic acid, and concentrate under reduced pressure. Purify via column chromatography to yield 1-Cbz-3-hydroxy-3-(nitromethyl)azetidine.
Nitro Reduction: To a solution of the nitro alcohol (1.0 eq) in methanol in a hydrogenation reactor, add Raney Nickel (10% w/w, slurry washed). Pressurize the reactor with hydrogen gas to 100 psi and stir vigorously at 40 °C. Monitor the reaction by hydrogen uptake and HPLC. Upon completion, carefully filter the catalyst through a pad of Celite and concentrate the filtrate to yield the title compound, which can often be used directly in the next step.
Protocol 2: Synthesis of 2-Cbz-8-Oxa-2,5-diazaspiro[3.5]nonan-6-one (Lactam D)
Acylation: Dissolve the amino alcohol intermediate C (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -10 °C. Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise, maintaining the internal temperature below -5 °C. Stir for 1 hour at this temperature. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude chloroacetamide.
Cyclization: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude chloroacetamide in THF dropwise. After the addition is complete, warm the mixture to 60 °C and stir for 4-6 hours. Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to yield the spirocyclic lactam.
Protocol 3: Reduction to 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane (Target E)
To a solution of the spirocyclic lactam D (1.0 eq) in anhydrous THF at 0 °C, add BH₃·THF complex (1M in THF, 2.5 eq) dropwise.
After addition, slowly warm the reaction mixture to reflux (approx. 66 °C) and maintain for 8-12 hours.
Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1M HCl.
Stir for 1 hour, then basify the mixture with aqueous NaOH solution to pH > 12.
Extract the product with ethyl acetate or DCM. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford the final product.
References
Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link][5][6][7]
Myers, A. G. (n.d.). Reductive Amination. Myers Chem 115 Course Notes. Available at: [Link][8]
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved February 17, 2026. Available at: [Link][9]
Asymmetric Reductive Amination. (2017, September 1). Master Organic Chemistry. Available at: [Link][10]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link][11]
Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Retrieved February 17, 2026. Available at: [2]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link][3]
Vidal, S. (Ed.). (2019). Protecting Groups: Strategies and Applications in Carbohydrate Chemistry. Wiley-VCH.[4][12]
Zask, A., et al. (2020). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry. Available at: [Link][1]
Technical Support Center: Addressing Solubility Challenges of Diazaspiro Compounds
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro compounds. This guide is designed to provi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro compounds. This guide is designed to provide expert insights and practical solutions to one of the most common hurdles in the development pipeline: poor aqueous solubility. Diazaspiro scaffolds, while offering exciting three-dimensional diversity for drug design, often present as highly crystalline, lipophilic structures, frequently categorized as "brick dust"[1]. This can lead to significant challenges in achieving adequate dissolution and bioavailability[2].
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these solubility issues in your experiments.
Section 1: FAQs - Understanding the Core Problem
This section addresses the fundamental questions surrounding the solubility of diazaspiro compounds.
Q1: Why are my diazaspiro compounds so poorly soluble in aqueous media?
A: The solubility challenge with diazaspiro compounds is typically multifactorial, stemming from their unique physicochemical properties:
High Crystallinity: The rigid, three-dimensional structure of spirocycles often promotes highly stable crystal lattice packing. Overcoming this crystal lattice energy requires a significant amount of energy, resulting in low aqueous solubility[3]. This is a common issue for many modern drug candidates, which are often highly crystalline[4].
Lipophilicity: Many diazaspiro scaffolds are inherently lipophilic (hydrophobic), meaning they are more readily dissolved in lipids or non-polar solvents than in water. This property is often quantified by a high Log P value[5].
Molecular Weight: As with many new chemical entities (NCEs), diazaspiro compounds can have high molecular weights, which can negatively impact solubility[2].
Weakly Basic Nature: The "diaza" component implies the presence of two nitrogen atoms. These are typically weak bases. In neutral aqueous solutions (pH ~7.4), they may be largely non-ionized, which favors the solid, crystalline state over dissolution[6].
Q2: What is the first and most critical step when I encounter a solubility problem?
A: Before attempting any solubilization strategy, you must accurately determine the baseline solubility of your compound. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method [7][8]. This involves agitating an excess of the solid compound in the solvent of interest (e.g., water, buffer) for a sufficient period (often 24-72 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered and the concentration of the dissolved compound is measured, typically by HPLC-UV[7][9]. This gives you a quantitative, reliable starting point.
Q3: How does the Biopharmaceutics Classification System (BCS) help me understand my compound's problem?
A: The BCS classifies drugs based on their aqueous solubility and intestinal permeability[2]. Most poorly soluble diazaspiro compounds fall into one of two categories:
BCS Class II: Low Solubility, High Permeability. For these compounds, absorption is limited by how fast the drug dissolves (dissolution-rate limited)[10]. The primary goal is to increase the dissolution rate and concentration in solution.
BCS Class IV: Low Solubility, Low Permeability. These compounds face a dual challenge, requiring enhancement of both solubility and their ability to cross biological membranes[10].
Knowing your compound's likely BCS class helps you select the most appropriate formulation strategy. For instance, a strategy for a BCS Class II compound might focus purely on enhancing solubility, while a Class IV compound might benefit from lipid-based systems that can aid permeability[5][11].
Section 2: Troubleshooting Guide - A Step-by-Step Approach
If your diazaspiro compound is precipitating from solution or failing to dissolve, follow this logical troubleshooting workflow.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. PMC, National Center for Biotechnology Information. [Link]
Improving solubility and accelerating drug development. Veranova. [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
Advanced spray drying techniques for the formulation of poorly soluble compounds. European Pharmaceutical Review. [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
5 Novel Techniques For Solubility Enhancement. Outsourced Pharma. [Link]
Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. DelveInsight. [Link]
The Importance of Solubility for New Drug Molecules. Madridge Journal of Pharmaceutical Research. [Link]
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
Engineering the Vector: A Comparative Guide to Diazaspiro Cores as Piperazine Bioisosteres
[1] Executive Summary The piperazine ring is a ubiquitous pharmacophore, appearing in roughly 6% of all FDA-approved small molecule drugs. It serves as a reliable linker, a solubility enhancer, and a hydrogen-bond accept...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The piperazine ring is a ubiquitous pharmacophore, appearing in roughly 6% of all FDA-approved small molecule drugs. It serves as a reliable linker, a solubility enhancer, and a hydrogen-bond acceptor. However, its prevalence has led to intellectual property (IP) saturation, and its metabolic liability—specifically oxidative metabolism at the
This guide analyzes diazaspiro cycles (specifically 2,6-diazaspiro[3.3]heptane) as high-value bioisosteres.[1][2] Unlike simple homologation, switching to a spiro core alters the exit vector geometry, increases sp3 character (Fsp3), and frequently enhances metabolic stability by removing the metabolically labile
-hydrogens typical of six-membered rings.
Part 1: The Geometric Divergence (Vector Analysis)
The most critical failure mode in bioisosteric replacement is neglecting the vector change. Piperazine exists predominantly in a chair conformation, placing its substituents in a specific spatial arrangement (approx. 2.9 Å N–N distance).
The 2,6-diazaspiro[3.3]heptane core is not a direct overlay; it is a "stretched and twisted" mimic.
Extension: The N–N distance increases by approximately 50% (to ~4.2 Å).
Twist: The spiro-carbon forces the two rings to be perpendicular, creating a 90° twist between the input and exit vectors.
Visualization: Geometric Mismatch & Alignment
The following diagram illustrates the structural divergence between the standard piperazine chair and the rigid spiro[3.3]heptane scaffold.
Caption: Comparative vector analysis showing the spatial expansion and orthogonal orientation introduced by the spiro[3.3]heptane core.
Part 2: Physicochemical Performance Matrix
The transition from piperazine to diazaspiro cores alters the physicochemical landscape.[3][4][5][6] The table below synthesizes experimental data comparing the standard piperazine against the 2,6-diazaspiro[3.3]heptane (DSH) and the larger 2,7-diazaspiro[3.5]nonane.
Metric
Piperazine
2,6-Diazaspiro[3.3]heptane
Impact on Drug Design
LogP / LogD
Baseline
Lower (-0.5 to -1.0)
The compact, spherical shape reduces the lipophilic surface area, often improving solubility.
Basicity (pKa)
~9.8 (N1), ~5.6 (N4)
Higher (~10.5)
The heteroatom is to the nitrogen (vs in piperazine), reducing inductive electron withdrawal. Caution: May reduce permeability if too basic.
Fsp3 (Complexity)
1.0
1.0
Both are fully saturated, but DSH introduces structural rigidity, reducing the entropic penalty upon binding.
Metabolic Stability
Low (N-dealkylation, ring oxidation)
High
Removes the -methylene protons susceptible to CYP450 oxidation.
HERG Inhibition
Common liability
Reduced
The rigid, non-planar geometry often disrupts pi-stacking interactions required for hERG channel blocking.
Expert Insight: While the lowered LogD is generally favorable, the increased basicity of the spiro-amine can be a double-edged sword. If membrane permeability (PAMPA/Caco-2) drops, consider capping the amine with electron-withdrawing groups (carbamates, ureas) to modulate the pKa.
Part 3: Metabolic Stability & ADME Profiling
The primary driver for this "spiro-switch" is often metabolic stability. Piperazines are prone to oxidative attack at the carbon adjacent to the nitrogen. The strained 4-membered rings of the [3.3] system are metabolically robust; the bridgehead carbon is quaternary and cannot be oxidized, and the methylene carbons in the strained ring are less accessible to CYP heme centers.
To validate the bioisosteric replacement, a head-to-head microsomal stability assay is required.
Caption: Standard workflow for assessing metabolic stability improvements in spiro-analogs.
Part 4: Synthetic Protocols & "Watch-Outs"
Synthesizing diazaspiro cores requires different handling than piperazines. A common pitfall is the instability of the strained four-membered ring under strong acidic conditions (e.g., HCl in MeOH), which can lead to ring-opening.
Protocol: Pd-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of a protected 2,6-diazaspiro[3.3]heptane to an aryl halide, a standard medicinal chemistry transformation.
Catalyst: Pd2(dba)3 or Pd(OAc)2 with ligands like XPhos or RuPhos (crucial for sterically hindered secondary amines).
Base: Cs2CO3 or NaOtBu.
Solvent: Anhydrous Dioxane or Toluene.
Step-by-Step Methodology:
Inertion: Charge a reaction vial with the aryl halide (1.0 eq), Spiro-core (1.2 eq), Base (2.0 eq), and Catalyst/Ligand (5-10 mol%). Seal and purge with Nitrogen/Argon for 5 minutes. Why? Oxygen poisons Pd(0) species.
Solvation: Add anhydrous solvent (0.1 M concentration).
Heating: Heat to 80–100°C for 2–16 hours. Monitor by LCMS.
Checkpoint: Look for the M+1 peak. If conversion is low, check for "bis-coupling" (if the core was unprotected) or dehalogenation of the starting material.
Workup: Filter through Celite to remove palladium residues. Concentrate in vacuo.
Deprotection (CRITICAL):
Do NOT use: 4M HCl in Dioxane/MeOH (Risk of ring opening/decomposition).
USE: TFA:DCM (1:2 ratio) at 0°C to RT for 30 minutes.
Neutralization: Use a basic resin (e.g., PL-HCO3 MP) or careful aqueous NaHCO3 wash. Avoid strong hydroxide bases during workup if the product is hydrophilic, as extraction will be difficult.
Part 5: Case Studies
Success Story: Olaparib Analogs
In the development of PARP inhibitors, replacing the piperazine core of Olaparib with 2,6-diazaspiro[3.3]heptane maintained high affinity (Ki ~12 nM) for PARP-1.
Benefit: The spiro-analog showed significantly reduced DNA damage and cytotoxicity compared to "worst-in-class" piperazine analogs. This suggests the spiro core can improve the safety profile by altering off-target interactions while maintaining on-target potency [1].
Cautionary Tale: Sigma-2 Receptor Ligands
In a study targeting Sigma-2 receptors, replacing a piperazine linker with diazaspiroalkanes resulted in a loss of affinity.[4][6][7]
Analysis: The binding pocket required the specific "chair" geometry and the shorter N-N distance (2.9 Å) of piperazine to facilitate hydrogen bonding with Asp29 and pi-stacking with Tyr150. The "stretched" spiro core (4.2 Å) pushed the pharmacophores too far apart, breaking the critical interactions [2].
References
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018).[8] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[8] Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
Weng, C. C., Hsieh, C. J., & Mach, R. H. (2022).[8] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.[6] International Journal of Molecular Sciences, 23(15), 8259. [Link][7]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1] Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal, 25(24), 6053-6063. [Link][9]
The Spiro[3.5]nonane Scaffold: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds to navigate the complex landscap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds to navigate the complex landscape of drug design. Among these, spirocycles have emerged as a powerful tool for optimizing pharmacological profiles.[1] This guide provides an in-depth comparison of the metabolic stability of spiro[3.5]nonane derivatives, offering experimental insights and data-driven strategies to inform lead optimization efforts.[2][3] We will delve into the structural attributes that govern metabolic fate, present comparative data, and provide detailed experimental protocols for assessing metabolic stability.
The introduction of spirocyclic motifs into drug candidates is a strategic approach to enhance properties such as potency, selectivity, and physicochemical characteristics.[1] A key advantage of these rigid structures is their potential to improve metabolic stability, a critical determinant of a drug's half-life, bioavailability, and overall therapeutic efficacy.[4] By replacing planar, aromatic rings with sp3-rich spirocycles, chemists can block sites of metabolism and create compounds with more favorable pharmacokinetic profiles.[3][5]
Understanding Metabolic Stability: The Role of Cytochrome P450
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a central role.[4] These enzymes catalyze a variety of oxidative reactions, often leading to the inactivation and clearance of drug molecules. A compound's susceptibility to CYP-mediated metabolism is a key factor in its metabolic stability.[4] Therefore, a crucial aspect of drug design is to create molecules that are less prone to metabolism by these enzymes.
Comparative Metabolic Stability of Spirocyclic Derivatives
A significant challenge in drug discovery is to design compounds that are not only potent but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The following data from a study on Sonidegib analogues illustrates how the replacement of a meta-substituted phenyl ring with a spiro[3.3]heptane scaffold can significantly impact metabolic stability. While not a direct spiro[3.5]nonane example, it provides a valuable case study on the influence of spirocyclic cores on metabolic fate.
Compound
Structure
t1/2 (min) in HLM
Clint (µL/min/mg) in HLM
Sonidegib
Phenyl-containing
>40
<34.6
trans-76
spiro[3.3]heptane
13.9
100
cis-76
spiro[3.3]heptane
12.6
110
Data sourced from "Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib"[6]
Analysis of the Data:
The data clearly demonstrates that the introduction of the spiro[3.3]heptane moiety in place of the phenyl ring in Sonidegib leads to a significant decrease in metabolic stability, as evidenced by the shorter half-life (t1/2) and higher intrinsic clearance (Clint) in human liver microsomes (HLM).[6] This suggests that the spiro[3.3]heptane core, in this particular context, introduces new metabolic liabilities. This underscores the importance of empirical testing for each new scaffold and substitution pattern. While spirocycles can be a valuable tool for enhancing metabolic stability, their effect is not universally predictable and is highly dependent on the specific molecular context.[4]
Further research into the structure-activity relationships of spiro[3.5]nonane derivatives is crucial to unlock their full potential. A study on 7-azaspiro[3.5]nonane GPR119 agonists highlighted the identification of a lead compound with a desirable pharmacokinetic profile, indicating successful optimization of metabolic stability within this specific series.[7]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
To empirically determine the metabolic stability of novel spiro[3.5]nonane derivatives, the following in vitro assay using human liver microsomes is a standard and effective method.[6]
Objective: To determine the half-life (t1/2) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.
Materials:
Test compound
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (for reaction termination)
Internal standard
LC-MS/MS system
Procedure:
Preparation of Reagents:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Thaw the human liver microsomes on ice.
Incubation:
In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and the test compound (at the desired final concentration) at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the human liver microsomes and the NADPH regenerating system.
Incubate the reaction mixture at 37°C with gentle shaking.
Time Points and Reaction Termination:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing:
Vortex the samples to precipitate the proteins.
Centrifuge the samples to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining test compound against time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (incubation volume / protein concentration).
Causality Behind Experimental Choices:
Human Liver Microsomes: These are subcellular fractions of the liver that are enriched in CYP enzymes, providing a relevant in vitro model for studying Phase I metabolism.[6]
NADPH Regenerating System: NADPH is a necessary cofactor for the catalytic activity of CYP enzymes. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
Acetonitrile Termination: A cold organic solvent like acetonitrile effectively stops the enzymatic reaction by denaturing the proteins. The inclusion of an internal standard helps to correct for variations in sample processing and analysis.
LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique that allows for accurate quantification of the test compound in a complex biological matrix.
Visualizing the Workflow and Metabolic Pathways
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Potential Phase I metabolic pathways for spiro[3.5]nonane derivatives.
Conclusion and Future Directions
The strategic incorporation of spirocyclic scaffolds, such as spiro[3.5]nonane, presents a compelling avenue for medicinal chemists to enhance the metabolic stability of drug candidates.[1][3] However, as the provided data illustrates, the impact of these modifications is not always predictable and requires careful empirical evaluation.[6] The detailed experimental protocol outlined in this guide provides a robust framework for conducting such assessments.
Future research should focus on building a comprehensive structure-activity relationship database for spiro[3.5]nonane derivatives. This will enable the development of predictive models and guide the rational design of next-generation therapeutics with optimized pharmacokinetic profiles. By combining innovative synthetic strategies with rigorous ADME testing, the full potential of the spiro[3.5]nonane scaffold in drug discovery can be realized.
References
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025;117368. [Link]
Prysiazhniuk K, Datsenko O, et al. Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. ChemRxiv. 2023. [Link]
Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorg Med Chem. 2018;26(8):1891-1906. [Link]
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. J Pharm Sci. [No valid URL found]
Harada H, et al. Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorg Med Chem Lett. 2012;22(11):3643-7. [Link]
Substituted spiro derivatives.
Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]
SPIRO COMPOUNDS AND METHODS OF USE. European Publication Server. [Link]
PharmaFeatures. Modern Lead Optimization: A Journey through Science and Innovation. [Link]
Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. [No valid URL found]
in vitro assays to evaluate the efficacy of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane derivatives
An In-Depth Technical Guide to the In Vitro Efficacy Evaluation of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane Derivatives Introduction: The Spirocyclic Scaffold in Modern Drug Discovery The 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]no...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the In Vitro Efficacy Evaluation of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane Derivatives
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
The 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold represents a class of structurally novel compounds with significant potential in therapeutic development. Spiro-heterocycles, characterized by their rigid, three-dimensional architecture, are of increasing interest in medicinal chemistry.[1][2] This unique topology allows for precise spatial orientation of functional groups, potentially leading to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to more planar molecules. The incorporation of a diaza-spiro moiety introduces hydrogen bond donors and acceptors, critical for molecular interactions with protein targets.
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the initial in vitro evaluation of novel 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a logical and efficient screening cascade. The focus will be on three primary and well-documented therapeutic areas for novel heterocyclic compounds: oncology, microbiology, and immunology.
Strategic Assay Selection: A Tiered Approach
A successful screening campaign begins with broad, cost-effective assays to identify general activity, followed by more complex, mechanism-specific assays for promising lead compounds. This tiered approach maximizes resource efficiency and builds a comprehensive biological profile for each derivative.
Caption: Tiered screening workflow for novel derivatives.
I. Anticancer Efficacy Evaluation
The unique structural features of spiro-compounds make them attractive candidates for anticancer drug development.[2][3][4] The evaluation pipeline begins with assessing broad cytotoxicity and progresses towards understanding the specific mechanism of cell death.
A. Primary Assay: Cell Viability and Cytotoxicity
The first essential step is to determine if the derivatives have a cytotoxic or anti-proliferative effect on cancer cells. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[3][5]
Principle of the MTT Assay: This assay measures the metabolic activity of cells. The enzyme mitochondrial reductase, present in viable cells, converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane derivatives in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
B. Secondary Assays: Elucidating the Mechanism of Action
Derivatives that exhibit potent cytotoxicity (low IC₅₀ values) should be advanced to secondary screening to determine how they are killing the cancer cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It provides crucial information on whether the compounds induce programmed cell death, a desirable trait for anticancer agents.[1]
Cell Cycle Analysis: Cancer is defined by uncontrolled cell proliferation.[6] This assay, also using flow cytometry, determines at which phase of the cell cycle (G0/G1, S, or G2/M) the compounds arrest cell division. This provides insight into the molecular targets within the cell proliferation machinery.
Caption: Standard workflow for the MTT cytotoxicity assay.
Data Comparison Table: Anticancer Activity
Derivative ID
Alternative Compound
Cancer Cell Line
IC₅₀ (µM) ± SD
Selectivity Index (SI)*
SPN-001
Doxorubicin
MCF-7 (Breast)
5.2 ± 0.4
12.5
SPN-002
Doxorubicin
MCF-7 (Breast)
15.8 ± 1.1
4.1
SPN-003
Doxorubicin
MCF-7 (Breast)
> 100
-
SPN-001
Doxorubicin
PC-3 (Prostate)
8.1 ± 0.6
8.0
SPN-002
Doxorubicin
PC-3 (Prostate)
22.4 ± 2.5
2.9
SPN-003
Doxorubicin
PC-3 (Prostate)
> 100
-
*Selectivity Index (SI) is calculated as IC₅₀ in a non-cancerous cell line (e.g., MCF-10A) / IC₅₀ in the cancer cell line. A higher SI is desirable.[1]
II. Antimicrobial Efficacy Evaluation
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[7] Heterocyclic compounds are a rich source of potential antimicrobial agents.
The most crucial metric for evaluating a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[8] The broth microdilution method is the gold-standard for determining MIC values quantitatively and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to match a 0.5 McFarland turbidity standard.[10]
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the spiro derivatives in the broth. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (broth + inoculum, no compound) to confirm growth and a negative control (broth only) to confirm sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel as a comparator.
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
While the MIC indicates growth inhibition (a static effect), the MBC or MFC reveals the concentration required to kill the microorganism (a cidal effect). This is determined by sub-culturing the contents from the clear wells (at and above the MIC) onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Comparison Table: Antimicrobial Activity
Derivative ID
Standard Antibiotic
Microorganism
Strain
MIC (µg/mL)
MBC (µg/mL)
SPN-001
Ciprofloxacin
S. aureus (Gram +)
ATCC 29213
8
16
SPN-002
Ciprofloxacin
S. aureus (Gram +)
ATCC 29213
32
>64
SPN-001
Ciprofloxacin
E. coli (Gram -)
ATCC 25922
64
>64
SPN-002
Ciprofloxacin
E. coli (Gram -)
ATCC 25922
>128
>128
SPN-001
Fluconazole
C. albicans (Fungus)
ATCC 90028
16
32
SPN-002
Fluconazole
C. albicans (Fungus)
ATCC 90028
64
>64
III. Anti-inflammatory Efficacy Evaluation
Chronic inflammation is implicated in a wide range of diseases, creating a high demand for novel anti-inflammatory drugs.[11][12]
A. Primary Assay: Inhibition of Protein Denaturation
Inflammation can lead to the denaturation of proteins.[13] An in vitro assay that measures a compound's ability to inhibit heat-induced protein denaturation is a simple and effective preliminary screen for anti-inflammatory activity. Bovine Serum Albumin (BSA) is commonly used for this purpose.
Reaction Mixture: Prepare a reaction mixture containing 0.2% (w/v) Bovine Serum Albumin (BSA) in a buffered solution (e.g., Tris buffer, pH 6.8).
Compound Addition: Add the test derivatives at various concentrations (e.g., 10 to 500 µg/mL) to the reaction mixture. Use Diclofenac sodium as a standard reference drug.[13]
Induction of Denaturation: Heat the mixtures at 72°C for 5 minutes, followed by cooling.
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
Calculation: Calculate the percentage inhibition of denaturation compared to the control (which contains only the vehicle). Determine the IC₅₀ value.
B. Secondary Assay: Inhibition of Pro-inflammatory Cytokines
A more biologically relevant approach is to measure the effect of the derivatives on inflammatory cells. A common model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS stimulation triggers the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14]
Principle: The assay measures the concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) after treatment with the test compounds. A reduction in the cytokine level indicates anti-inflammatory activity.
Caption: Workflow for cytokine inhibition assay.
Data Comparison Table: Anti-inflammatory Activity
Derivative ID
Alternative Compound
Assay Type
IC₅₀ (µg/mL) ± SD
SPN-001
Diclofenac Sodium
BSA Denaturation Inhibition
112.5 ± 8.3
SPN-002
Diclofenac Sodium
BSA Denaturation Inhibition
254.1 ± 15.2
SPN-001
Dexamethasone
TNF-α Inhibition (RAW 264.7)
12.8 ± 1.5
SPN-002
Dexamethasone
TNF-α Inhibition (RAW 264.7)
45.3 ± 5.1
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to the initial in vitro characterization of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane derivatives. By systematically applying this screening cascade—from broad cytotoxicity and antimicrobial assessments to more focused mechanistic studies—researchers can efficiently identify and prioritize promising lead candidates. The comparative data tables presented herein serve as a template for organizing experimental results, allowing for clear, objective comparisons between novel derivatives and established drugs.
Derivatives that demonstrate high potency (low IC₅₀ or MIC values) and, where applicable, high selectivity should be prioritized for further investigation. Subsequent steps would logically include absorption, distribution, metabolism, and excretion (ADME) profiling, further mechanistic studies to identify specific molecular targets, and eventual validation in preclinical in vivo models.
References
Current time information in Le Flore County, US. (n.d.). Google.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
Savoia, D. (2012). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 113(3), 495-507.
Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Visikol.
A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Pharmaceutical Research.
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
Methods for in vitro evaluating antimicrobial activity: A review. (2025, October 31). ResearchGate.
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
Fuchs, D., et al. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer.
In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol.
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Journal of Pharmaceutical Research International.
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed.
Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021, February 9). PubMed.
How can I evaluate anti-inflammatory properties for plant extracts? (2014, May 20). ResearchGate.
Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation. (2025, November 1). MDPI.
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources.
In Vitro Molecular Biology Studies of Spirooxindole Heterocyclic Hybrids. (2020, November 17). MDPI.
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024, May 19). ACS Omega.
Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. (2025, November 29). ResearchGate.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications.
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (n.d.). ResearchGate.
Spirocyclic derivatives as antioxidants: a review. (2021, June 21). RSC Publishing.
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018, May 1). PubMed.
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021, August 25). Journal of Medicinal Chemistry.
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate.
Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape. (2025, December). Benchchem.
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025, July 14). MDPI.
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. (n.d.). Journal of Applied and Theoretical Chemistry.
BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013, November 11). International Journal of Pharmaceutical Sciences and Research.
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. (n.d.). The Royal Society of Chemistry.
A Senior Application Scientist's Guide to Assessing the Target Selectivity of Novel Diazaspiro Compounds
In the landscape of modern drug discovery, the diazaspiro scaffold has emerged as a privileged structure, a versatile framework for designing potent and selective modulators of a wide range of biological targets.[1][2] T...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the diazaspiro scaffold has emerged as a privileged structure, a versatile framework for designing potent and selective modulators of a wide range of biological targets.[1][2] These rigid, three-dimensional molecules allow for precise orientation of chemical functionalities, making them ideal candidates for targeting complex protein binding sites.[1] However, potency is only one side of the coin. The clinical success of any therapeutic candidate hinges critically on its selectivity—the ability to interact with the intended target while avoiding off-target interactions that can lead to toxicity and undesirable side effects.[3][4]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of novel diazaspiro compounds. We will move beyond a simple listing of protocols to explain the strategic rationale behind a multi-tiered assessment cascade, from broad, early-stage profiling to definitive, in-cell validation.
The Rationale for a Tiered Selectivity Assessment
A robust selectivity assessment is not a single experiment but a logical progression. The goal is to efficiently triage compounds, gaining increasing confidence in their specificity at each stage. This tiered approach conserves resources by eliminating non-selective compounds early and focusing intensive, physiologically relevant studies on the most promising candidates.
Caption: A tiered workflow for assessing compound selectivity.
Tier 1: Broad In Vitro Profiling - Casting a Wide Net
The initial step is to understand the compound's promiscuity across a large, diverse set of potential targets. Given that a significant portion of drug discovery focuses on protein kinases, large-scale kinase panels are a common starting point.[5][6] Diazaspiro compounds have shown activity against various targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][7] Therefore, the choice of panel should be guided by the intended target class.
Example Application: Kinase Selectivity Profiling
A novel diazaspiro compound, DSPZ-001 , is designed as an inhibitor of Acetyl-CoA Carboxylase (ACC).[1] To assess its kinase selectivity, it is screened at a fixed concentration (e.g., 1 µM) against a panel of over 300 kinases.
Data Presentation: Kinome Scan Results for DSPZ-001 (1 µM)
Kinase Family
Kinases with >90% Inhibition
Tyrosine Kinase
EGFR, HER2
Serine/Threonine Kinase
AURKA, AURKB, PLK1
Lipid Kinase
PI3Kα
This initial screen reveals that while DSPZ-001 inhibits its intended target class (though ACC is not a kinase, this is for illustrative purposes), it also potently inhibits several kinases, suggesting potential for off-target effects. The next logical step is to quantify these interactions.
Protocol: Radiometric Kinase Inhibition Assay
This is a classic and direct method for measuring the inhibition of substrate phosphorylation.[5]
Reaction Setup : In a 96-well plate, combine the kinase of interest, its specific substrate peptide or protein, and the test compound (e.g., DSPZ-001) at various concentrations.
Initiation : Start the reaction by adding ATP, including a radiolabeled ATP variant (e.g., [γ-³³P]ATP). The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure the resulting IC50 values reflect the compound's intrinsic affinity.[5]
Incubation : Allow the reaction to proceed at a set temperature (e.g., 30°C) for a specific duration.
Termination & Separation : Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP, often by spotting the mixture onto a phosphocellulose membrane that binds the peptide substrate.
Quantification : Wash away unbound ATP and measure the incorporated radioactivity using a scintillation counter.
Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data: IC50 Values for DSPZ-001 vs. Reference Inhibitors
Target
DSPZ-001 IC50 (nM)
Reference Compound
Reference IC50 (nM)
AURKA
25
Alisertib (MLN8237)
1.2
AURKB
30
Barasertib (AZD1152)
0.37
PLK1
150
Volasertib (BI 6727)
0.87
EGFR
85
Gefitinib
2.4
PI3Kα
200
Alpelisib (BYL719)
5
This quantitative data confirms the initial screening hits and provides a direct comparison to established, selective inhibitors for these off-targets. While DSPZ-001 is potent against these kinases, it is less potent than the dedicated inhibitors, an important piece of information for its development profile.
Tier 2 & 3: Cellular Target Engagement - Proving It Works in a Relevant Environment
Biochemical assays are invaluable, but they occur in an artificial environment.[8] It is crucial to confirm that a compound can enter a cell and bind to its intended target amidst the complexity of the cellular milieu.[9] Cellular target engagement assays provide this critical validation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[10][11] When a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[11]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for AURKA Target Engagement
Cell Treatment : Culture cells (e.g., MCF-7) and treat them with either vehicle (DMSO) or DSPZ-001 at a desired concentration (e.g., 10 µM) for 1-2 hours.[10]
Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[10]
Cell Lysis : Lyse the cells via freeze-thaw cycles.[12]
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]
Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble AURKA at each temperature point using Western blotting or other protein detection methods like AlphaLISA®.[13]
Data Analysis : Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[9][14] It is particularly well-suited for quantifying affinity and residence time.[15]
The assay relies on energy transfer between a target protein fused to a bright NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the same site (the acceptor).[8][16] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[9]
Protocol: NanoBRET™ for AURKA Target Engagement
Cell Preparation : Transfect cells with a vector expressing the target protein (AURKA) fused to NanoLuc® luciferase.
Assay Setup : Plate the cells and treat them with the NanoBRET™ tracer and varying concentrations of the test compound (DSPZ-001).
Signal Measurement : Add the NanoLuc® substrate to initiate the luminescent reaction and measure both the donor (luciferase) and acceptor (tracer) emission signals.
Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in this ratio with increasing compound concentration indicates competitive displacement of the tracer. Plotting this relationship allows for the determination of an IC50 value, which reflects the compound's apparent affinity in a cellular context.[9]
Comparative Data: Cellular Target Engagement
Assay
Target
DSPZ-001 Cellular IC50 (µM)
Alisertib Cellular IC50 (µM)
NanoBRET™
AURKA
0.5
0.02
CETSA
AURKA
Stabilizes AURKA at 1 µM
Stabilizes AURKA at 0.1 µM
These results confirm that DSPZ-001 enters cells and binds to AURKA, but with a lower affinity than the highly selective reference compound, Alisertib. This reinforces the findings from the biochemical assays and provides crucial, physiologically relevant context.
Tier 4: Functional Consequences - Linking Binding to Biology
Confirming target engagement is essential, but the ultimate proof of selectivity is demonstrating a functional consequence. This involves measuring the effect of the compound on the downstream signaling pathway of the intended target versus potential off-targets.
Example Application: Assessing Downstream Signaling
Since AURKA's primary role involves phosphorylation of substrates to regulate mitosis, a logical functional assay is to measure the phosphorylation of a known substrate, such as Histone H3 at Serine 10.
Protocol: Western Blot for Phospho-Histone H3
Cell Treatment : Treat cells with increasing concentrations of DSPZ-001, Alisertib (positive control), and a negative control compound.
Cell Lysis : After incubation, lyse the cells and collect the protein extracts.
Western Blot : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Histone H3 (Ser10) and total Histone H3 (as a loading control).
Analysis : Quantify the band intensities. A selective inhibitor should reduce the levels of phospho-Histone H3 in a dose-dependent manner.
By comparing the concentrations at which DSPZ-001 inhibits its intended target's function versus its off-targets' functions, a clear picture of its functional selectivity emerges.
Conclusion: A Holistic View of Selectivity
Assessing the target selectivity of a novel diazaspiro compound is a multi-faceted process that requires a strategic, tiered approach. By progressing from broad biochemical profiling to specific cellular target engagement and functional validation, researchers can build a comprehensive and reliable selectivity profile. This rigorous evaluation is not merely an academic exercise; it is a cornerstone of translational science, essential for identifying compounds with the highest potential for therapeutic success and the lowest risk of adverse effects.[17][18] This methodical approach ensures that only the most promising, highly selective candidates advance through the demanding and resource-intensive drug development pipeline.
References
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
Ion Channel Selectivity Profiling Assays. Aurora Biomed.
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
Understanding Drug Selectivity: A Comput
Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC.
Ion Channel Screening - Assay Guidance Manual. NCBI.
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
Improving Selectivity in Drug Design. AZoLifeSciences.
Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC.
Ion Channel Assay Services. ION Biosciences.
Selectivity Definition - Intro to Pharmacology Key Term. Fiveable.
Target-specific compound selectivity for multi-target drug discovery and repurposing.
TARGET SELECTION IN DRUG DISCOVERY.
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
Ion Channel Screening.
Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
[1] Part 1: Executive Summary (Immediate Action) Do NOT dispose of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane down the drain. This compound is a nitrogenous organic scaffold used in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary (Immediate Action)
Do NOT dispose of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane down the drain.
This compound is a nitrogenous organic scaffold used in drug development. While often chemically stable, its spirocyclic amine structure and carbamate (Cbz) protecting group require high-temperature incineration to ensure complete mineralization and prevent aquatic toxicity.
Core Disposal Directive:
Solid Waste: Segregate into "Solid Organic Hazardous Waste" (Incineration stream).
Liquid Waste: Dissolve in compatible non-halogenated solvents (e.g., Ethanol, DMSO) and place in "Organic Solvents" waste stream.
Prohibited: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste container.
Part 2: Chemical Profile & Hazard Identification[2]
To dispose of this chemical safely, you must understand its reactivity profile. The "Cbz" (Carboxybenzyl) group and the strained spirocyclic ring system dictate its handling.
Feature
Chemical Property
Disposal Implication
Core Structure
Spiro[3.5]nonane (Strained ring)
High energy content; potential for rapid combustion.
Functional Group
Secondary Amine / Carbamate (Cbz)
Nitrogen-containing; incineration requires scrubbers for NOx.
Physical State
Solid (typically off-white powder)
Dust inhalation hazard during transfer to waste drums.
Reactivity
Acid-labile (Cbz group)
Do not mix with concentrated acids in waste streams; generates Benzyl cations and CO₂ gas (pressure buildup).
Concentrated Sulfuric/Nitric Acid: Risk of exothermic deprotection and gas evolution.
Strong Oxidizers (Permanganates, Peroxides): Risk of fire/explosion due to oxidation of the amine and benzyl ring.
Solid Waste Protocol (Preferred)
If the compound is in its original solid form or a failed reaction solid:
Containment: Place the solid in a clear polyethylene bag.
Secondary Containment: Double-bag the material.
Labeling: Attach a hazardous waste tag explicitly listing: "Organic Solid: 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane."
Binning: Place in the White/Gray Drum designated for "Solid Hazardous Waste for Incineration."
Solution Waste Protocol
If the compound is dissolved in eluent or reaction solvent:
Halogen Check:
If solvent is DCM/Chloroform
Halogenated Waste Stream .
If solvent is MeOH/EtOAc/Hexanes
Non-Halogenated Waste Stream .
Concentration: If the concentration is
, consider precipitating the solid (via rotary evaporation) and disposing as solid waste to reduce liquid waste volume.
Part 4: Visualized Decision Workflow
The following diagram outlines the logical decision tree for disposing of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane.
Caption: Decision matrix for segregating spirocyclic amine waste streams based on physical state and solvent composition.
Part 5: Regulatory Compliance (RCRA & EPA)
While 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane does not have a specific "P-list" or "U-list" code (unlike pure Benzene or Cyanide), it must be classified under RCRA (Resource Conservation and Recovery Act) guidelines based on its characteristics.
Waste Classification Codes
When filling out your waste manifest, apply the following codes based on the mixture:
Condition
Likely RCRA Code
Description
Pure Solid
Not Listed (Manage as Hazardous)
Not a specific listed waste, but treated as toxic organic waste.
In Acetone/EtOAc
D001
Ignitable Characteristic (Flash point < 60°C).
In Methanol
D001, F003
Ignitable + Spent Non-halogenated Solvent.
In DCM
F002
Spent Halogenated Solvent.
Expert Insight: Even if the solid is not technically "RCRA Regulated" by specific listing, the "Cradle-to-Grave" liability requires that you manage it as hazardous waste to prevent environmental release.
Part 6: Emergency Spill Procedures
In the event of a spill of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane:
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid Spill: Cover with wet paper towels to prevent dust generation, then sweep up carefully.
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.
Decontamination: Wipe the surface with a mild detergent solution followed by water.
Disposal of Debris: All cleanup materials (gloves, paper towels, vermiculite) must be disposed of as Solid Hazardous Waste (see Part 3).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Solid (White to off-white powder/crystals). Handle with dust precautions.
Containment
Fume Hood Mandatory. Do not handle on open benchtops.
Glove Type
Nitrile (Double-gloved) for solids; Butyl Rubber if dissolved in halogenated solvents (e.g., DCM).
Inhalation Risk
High dust potential. Use N95/P100 if hood failure occurs; otherwise, hood draft is sufficient.
First Aid
Eyes: Rinse 15 min.[1] Skin: Wash with soap/water.[2][3] Ingestion: Rinse mouth, do NOT induce vomiting.
Part 2: Chemical Profile & Hazard Analysis
2.1 Identity & Structural Logic
Chemical Name: Benzyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Structural Class: Spirocyclic diamine with Carboxybenzyl (Cbz) protection.
Spiro Core: The spiro[3.5]nonane system consists of a 4-membered azetidine ring fused at a single carbon to a 6-membered morpholine-like ring.
Protecting Group: The Cbz group adds lipophilicity and stability but does not negate the reactivity of the secondary amine (if free) or the general biological activity of spiro-amines.
CAS Number: Note: While specific CAS numbers vary by isomer (e.g., 2-Cbz vs. 5-Cbz), safety protocols are derived from the analogous Boc-variant (CAS 1367777-12-5) and general spiro-amine toxicity profiles.
2.2 Hazard Causality (The "Why" Behind the Protocol)
Spirocyclic Rigidity: The rigid 3D structure of spiro[3.5]nonanes allows them to fit tightly into biological receptors (often used as surrogates for piperazines/morpholines). This high binding affinity implies that even small exposures could have potent biological effects, necessitating strict containment.
Amine Reactivity: Although the Cbz group protects one nitrogen, the molecule may still possess basicity or metabolic liability, leading to irritation (H315/H319) of mucous membranes.
Dust Formation: As a crystalline solid, electrostatic charging during weighing can cause particle flight, leading to inhalation exposure (H335) .
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways based on the specific task being performed.
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory
Weighing (Solid)
Nitrile (4 mil) (Double gloving recommended)
Safety Goggles (Side shields insufficient for powders)
Lab Coat (Cotton/Poly blend, buttoned)
Fume Hood (Sash at safe height)
Reaction Setup (Solvent: DCM)
PVA or Laminate (Nitrile degrades in DCM <5 min)
Safety Goggles + Face Shield (Splash protection)
Lab Coat + Chemical Apron
Fume Hood (High flow)
Reaction Setup (Solvent: MeOH/DMF)
Nitrile (Double) (Excellent resistance)
Safety Goggles
Lab Coat
Fume Hood
Spill Cleanup (Solid)
Nitrile (Double)
Safety Goggles
Tyvek Suit (If >50g spill)
N95/P100 Respirator (If outside hood)
Visualization: PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Part 4: Operational Handling Protocol
Weighing & Transfer (The "Static Risk" Phase)
Pre-Check: Verify the fume hood flow is >100 fpm.
Static Control: Use an antistatic gun or ionizing bar if the powder is fluffy. Spirocyclic amines often carry static charges that cause "fly-away" powder.
Taring: Tare the vial inside the hood. Do not walk around the lab with an open container.
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
Dissolution & Reaction
Solvent Choice: This compound is soluble in DCM, Methanol, and DMSO.
Addition Order: Add solvent to the solid, not solid to solvent, to minimize splash risk.
Inert Atmosphere: While Cbz groups are stable, the amine center may oxidize. Flush headspace with Nitrogen or Argon for long-term storage or sensitive reactions.
Storage Logistics
Temperature: Store at 2–8°C (Refrigerated).
Container: Amber glass vial with a PTFE-lined cap (protects from light and ensures seal integrity).
Labeling: Must include "Irritant" and "Store Cold" stickers.
Part 5: Emergency Response & Decontamination
In the event of an accidental release, follow this self-validating workflow:
Spill Response Workflow
Caption: Triage protocol for chemical spills ensuring containment and operator safety.
First Aid Measures
Eye Contact: Immediately flush with water for 15 minutes.[1] Hold eyelids open. Mechanism: Dilution of the amine to prevent corneal burns.
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (increases skin permeability).
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
Part 6: Waste Disposal Strategy
Classification: Non-halogenated organic waste (unless dissolved in DCM).
Segregation: Do not mix with strong acids (exothermic salt formation) or strong oxidizers.
Container: High-density polyethylene (HDPE) or glass waste carboy.